N-Acetyl-L-methionine-15N
Description
BenchChem offers high-quality N-Acetyl-L-methionine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-methionine-15N including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |
InChI Key |
XUYPXLNMDZIRQH-DWNZYCRPSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties & NMR Utility of N-Acetyl-L-methionine-15N
Executive Summary
N-Acetyl-L-methionine-15N (NAM-15N) represents a high-fidelity NMR probe that bridges the gap between small molecule metabolomics and protein NMR spectroscopy.[1] Unlike free methionine, the N-acetylated form mimics the electronic and chemical environment of an internal peptide residue, specifically blocking the N-terminal charge.[1] When isotopically enriched with Nitrogen-15 (
This guide details the physicochemical behavior of NAM-15N, its specific NMR spectroscopic signatures, and validated protocols for its use in drug development and metabolic tracking.[1]
Chemical & Physical Characterization[1][2][3][4][5][6][7][8][9]
Understanding the physical constraints of NAM-15N is prerequisite to successful spectral acquisition.[1] The acetylation of the amino group significantly alters the pKa profile compared to free methionine, eliminating the basic amino pKa (~9.2) and leaving only the carboxylic acid functionality.[1]
Physicochemical Datasheet[1]
| Property | Value | Notes |
| Molecular Formula | 15N-labeled at the amide position | |
| Molecular Weight | ~192.25 g/mol | +1 Da shift due to |
| Solubility (Water) | >300 mg/mL | Highly soluble; suitable for low-volume microprobes |
| pKa (Carboxyl) | ~3.50 | Anionic at physiological pH (7.[1]4) |
| pKa (Amide) | >15 | Non-ionizable under physiological conditions |
| Stability | High | Susceptible to oxidation at the Sulfur atom (S-CH |
The "Peptide Mimic" Effect
The N-acetyl group (
-
Electronic Environment: It creates a secondary amide bond, shifting the nitrogen chemical shift into the region typical for protein backbones (~115–130 ppm).[1]
-
Exchange Rates: The amide proton (
) is subject to solvent exchange ( ).[1] Unlike the fast-exchanging amine protons of free amino acids, the amide proton of NAM-15N is observable in 90% solutions, provided the pH is controlled (typically pH < 7.5).[1]
NMR Spectroscopic Signature
The utility of NAM-15N relies on the scalar coupling between the
Chemical Shift Assignments (Reference: Liquid = 0 ppm)
| Nucleus | Approx. Shift ( | Multiplicity | Structural Insight |
| 120.0 – 128.0 ppm | Doublet (in 1D) | Sensitive to pH and temperature | |
| 8.0 – 8.5 ppm | Doublet | The "detection handle" for HSQC | |
| 4.3 – 4.4 ppm | Multiplet | Coupled to amide N (small | |
| 2.1 ppm | Singlet | Oxidation indicator (shifts on Met-SO formation) | |
| 2.0 ppm | Singlet | Sharp, intense reference signal |
The Oxidation Shift (The "ROS Sensor")
One of the most valuable properties of NAM-15N is the sensitivity of its side chain to Reactive Oxygen Species (ROS). Upon oxidation to the sulfoxide form (NAM-SO), the methyl singlet at 2.1 ppm shifts downfield significantly.[1] While the
Experimental Workflows & Protocols
Buffer Optimization Logic
To maximize the Signal-to-Noise Ratio (SNR) of the amide peak, one must minimize the solvent exchange rate (
The "Goldilocks" Zone:
-
pH < 5.0: Exchange is slow; amide signal is sharp and intense.[1]
-
pH 7.4: Exchange is moderate; signal is visible but may be broadened.[1]
-
pH > 8.0: Exchange is fast; amide signal disappears ("bleached" by water saturation).[1]
Workflow Visualization (DOT)
The following diagram illustrates the decision matrix for sample preparation and acquisition.
Caption: Operational workflow for preparing and analyzing NAM-15N samples, prioritizing solvent selection based on detection goals.
Applications in Drug Development
ROS Scavenging & Stability Assays
N-Acetyl-L-methionine is a known antioxidant.[1] In formulation science, it is used to protect therapeutic proteins from oxidation.[1]
-
Mechanism: NAM acts as a "sacrificial" antioxidant.[1]
-
Readout: The conversion of NAM to NAM-Sulfoxide is quantitative.
-
15N Advantage: In a formulation containing a protein and NAM, the protein signals will be broad and complex.[1] The NAM-15N small molecule signal will be sharp.[1] Using an isotope filter (X-filter), one can selectively observe the NAM-15N oxidation state without interference from the protein background.[1]
Metabolic Flux Analysis
NAM can serve as a metabolic source of methionine.[1]
-
Protocol: Feed cells with NAM-15N.
-
Tracking: Monitor the appearance of
N signals in downstream metabolites (e.g., S-Adenosylmethionine, though the 15N remains on the backbone, tracking the amino acid incorporation into proteins). -
Advantage: The
N label eliminates the natural abundance background (0.37%), ensuring that any signal observed is derived exclusively from the exogenous tracer.[1]
Pathway Visualization: Oxidation Monitoring[1]
Caption: The oxidation of NAM-15N to its Sulfoxide form results in distinct chemical shift perturbations trackable by NMR.
References
-
Human Metabolome Database (HMDB). Metabocard for N-Acetyl-L-methionine (HMDB0000534). [Link][1]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 448580, N-Acetyl-L-methionine. [Link][1]
-
Biological Magnetic Resonance Bank (BMRB). Reference Chemical Shifts for Amino Acids. [Link]
-
Keire, D. A., et al. (2016).[1] N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation. [Link][1]
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A Senior Application Scientist's Guide to Metabolic Pathway Mapping of N-Acetyl-L-methionine-¹⁵N in Mammalian Cells
Abstract
Stable isotope tracing is a powerful methodology for delineating the metabolic fate of compounds in complex biological systems.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to map the metabolic pathways of N-Acetyl-L-methionine (NALM) using a ¹⁵N label in mammalian cells. We will move beyond a simple recitation of protocols to explore the underlying rationale for experimental design choices, ensuring a robust and insightful investigation. This document covers the core principles of methionine metabolism, detailed experimental protocols from cell culture to mass spectrometry-based analysis, data interpretation strategies, and the generation of illustrative pathway and workflow diagrams using the DOT language.
Introduction: The Significance of N-Acetyl-L-methionine and ¹⁵N Tracing
Methionine is an essential sulfur-containing amino acid, pivotal not only as a building block for protein synthesis but also as a central node in cellular metabolism.[2] Its metabolic derivatives are involved in two major interconnected pathways: the transmethylation cycle and the transsulfuration pathway.[3][4] The transmethylation cycle produces S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3] The transsulfuration pathway, on the other hand, leads to the synthesis of another crucial amino acid, cysteine, which is a key component of the major intracellular antioxidant, glutathione.[2][5]
N-Acetyl-L-methionine (NALM) is a derivative of methionine that has been shown to be nutritionally and metabolically equivalent to L-methionine.[2][6] The primary entry point of NALM into cellular metabolism is believed to be through the action of aminoacylases, which hydrolyze the N-acetyl group to release free L-methionine and acetate.[7][8][9]
By using NALM with a stable isotope label on the nitrogen atom (NALM-¹⁵N), we can precisely trace the journey of this nitrogen as it is incorporated into methionine and subsequently distributed throughout the intricate network of connected metabolic pathways. This allows for a dynamic view of metabolic flux, providing invaluable insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions. Stable isotope tracing with ¹⁵N-labeled compounds is a well-established technique for monitoring nitrogen incorporation into amino acids, nucleotides, and other nitrogen-containing metabolites.[1]
Foundational Methionine Metabolism
A thorough understanding of the canonical methionine metabolic network is a prerequisite for designing and interpreting any tracer experiment. The ¹⁵N from deacetylated NALM is expected to flow through these core pathways.
The Transmethylation Cycle
The transmethylation cycle is a critical pathway that governs the supply of methyl groups for a vast array of cellular methylation reactions.[10][11][12] Methionine is first activated by reacting with ATP to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[3] SAM then donates its methyl group to various acceptor molecules, becoming S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be re-methylated back to methionine to complete the cycle.[13]
The Transsulfuration Pathway
When cysteine is required, homocysteine can be irreversibly diverted from the transmethylation cycle into the transsulfuration pathway.[3][5][14][15] This pathway involves the condensation of homocysteine with serine to form cystathionine, which is then cleaved to produce cysteine, α-ketobutyrate, and ammonia.[15] This pathway is crucial for maintaining cellular redox balance through the synthesis of glutathione.
The Methionine Salvage Pathway
The methionine salvage pathway is a ubiquitous biochemical route that regenerates methionine from 5'-methylthioadenosine (MTA), a by-product of polyamine synthesis and other reactions involving SAM.[16][17] This pathway is essential for conserving the sulfur-containing moiety of methionine, which is often a limiting nutrient.[16]
Diagram: Overview of Methionine Metabolism
Caption: The metabolic fate of N-Acetyl-L-methionine-¹⁵N in mammalian cells.
Experimental Design and Strategy
A well-designed experiment is the cornerstone of reliable and interpretable results. The following considerations are crucial for successfully tracing the metabolic fate of NALM-¹⁵N.
Cell Line Selection
The choice of mammalian cell line will significantly impact the observed metabolic pathways.
-
Hepatocytes (e.g., HepG2): These cells have highly active methionine metabolism, making them an excellent model for studying the core pathways.[4]
-
Neuronal cells (e.g., SH-SY5Y): Given that NALM and aminoacylase 1 have been identified in brain tissue, neuronal cell lines are relevant for neurochemical studies.[7]
-
Cancer cell lines (e.g., A549, HCT116): Many cancer cells exhibit altered methionine metabolism and dependency, making NALM tracing a valuable tool for oncology research.
Isotopic Labeling Strategy
-
Tracer Concentration: The concentration of NALM-¹⁵N should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity or significantly altering the natural metabolite pools. A preliminary dose-response experiment is recommended.
-
Labeling Duration: The time course of labeling is critical.
-
Short-term (minutes to a few hours): Ideal for observing the kinetics of the initial deacetylation and incorporation into the transmethylation cycle.
-
Long-term (24-48 hours): Allows for the detection of ¹⁵N in metabolites of slower-turnover pathways, such as protein synthesis and the transsulfuration pathway.
-
-
Controls:
-
Unlabeled Control: Cells grown in parallel with unlabeled NALM or standard methionine-containing medium are essential for determining the natural isotopic abundance of metabolites.
-
L-Methionine-¹⁵N Control: A parallel experiment using L-Methionine-¹⁵N can help to differentiate metabolic effects specific to the N-acetylation from those of methionine metabolism itself.
-
Core Methodologies: A Step-by-Step Guide
This section provides detailed protocols for each stage of the metabolic mapping experiment.
Diagram: Experimental Workflow
Caption: A streamlined workflow for NALM-¹⁵N metabolic tracing.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed the chosen mammalian cell line in appropriate culture vessels (e.g., 6-well or 12-well plates) and grow to approximately 80% confluency in standard culture medium.
-
Medium Preparation: Prepare a labeling medium by supplementing methionine-free medium with a predetermined concentration of N-Acetyl-L-methionine-¹⁵N.
-
Labeling Initiation: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the desired labeling period.
Protocol 2: Metabolite Extraction
The goal of this step is to rapidly halt all enzymatic activity and efficiently extract the polar metabolites of interest.
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately place the culture plate on dry ice to quench metabolism.
-
Extraction Solvent Preparation: Prepare an 80:20 methanol:water (v/v) extraction solvent and chill it to -80°C.[18] For self-validation, spike this solvent with a known concentration of an internal standard not expected to be present in the cells (e.g., L-Methionine-d4).
-
Extraction: Add the cold extraction solvent to each well. Scrape the cells from the surface of the well using a cell scraper.
-
Collection and Centrifugation: Transfer the cell lysate/solvent mixture to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the preferred analytical platform for this application due to its high sensitivity and ability to separate and identify a wide range of polar metabolites.[19][20]
-
Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like amino acids and their derivatives.
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire the data. This is crucial for accurately distinguishing between the unlabeled (M+0) and ¹⁵N-labeled (M+1) isotopic peaks.
-
Acquisition Mode: Operate the mass spectrometer in a full scan mode to capture all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation of metabolite identity.
Data Analysis and Interpretation
Identifying ¹⁵N-Labeled Metabolites
The key to tracing is the identification of mass shifts in the mass spectrometry data. Since ¹⁵N has one additional neutron compared to the most abundant isotope of nitrogen, ¹⁴N, any metabolite that incorporates the nitrogen from NALM-¹⁵N will have its monoisotopic mass increased by approximately 1.003 Da.
For example:
-
Methionine (C₅H₁₁NO₂S):
-
Unlabeled (¹⁴N) monoisotopic mass: ~149.051 Da
-
¹⁵N-labeled monoisotopic mass: ~150.048 Da
-
-
S-adenosylmethionine (C₁₅H₂₂N₆O₅S):
-
Unlabeled (all ¹⁴N) monoisotopic mass: ~398.140 Da
-
Incorporation of one ¹⁵N: ~399.137 Da
-
Table 1: Expected Mass Shifts for Key Methionine Pathway Metabolites
| Metabolite | Chemical Formula | Unlabeled Mass (M+0) | ¹⁵N-Labeled Mass (M+1) | Mass Shift (Da) |
| Methionine | C₅H₁₁NO₂S | 149.051 | 150.048 | +0.997 |
| Homocysteine | C₄H₉NO₂S | 135.035 | 136.032 | +0.997 |
| Cysteine | C₃H₇NO₂S | 121.020 | 122.017 | +0.997 |
| S-Adenosylmethionine | C₁₅H₂₂N₆O₅S | 398.140 | 399.137 | +0.997 |
Note: Masses are approximate monoisotopic masses and may vary slightly based on the exact calculation.
Calculating Fractional Enrichment
Fractional enrichment (FE) is a measure of the proportion of a metabolite pool that has become labeled with the stable isotope. It is a critical parameter for understanding metabolic flux.
The FE can be calculated from the areas of the unlabeled (M+0) and labeled (M+1) peaks in the mass spectrum for a given metabolite:
FE (%) = [Area(M+1) / (Area(M+0) + Area(M+1))] * 100
It is important to correct for the natural abundance of heavy isotopes in the unlabeled control samples to avoid overestimation of the enrichment.[21]
Conclusion and Future Directions
This guide provides a robust framework for mapping the metabolic pathways of N-Acetyl-L-methionine-¹⁵N in mammalian cells. By combining careful experimental design, precise analytical techniques, and thoughtful data interpretation, researchers can gain significant insights into the dynamics of methionine metabolism. The methodologies described herein are not only applicable to NALM but can be adapted for tracing a wide variety of isotopically labeled compounds.
Future studies could involve combining ¹⁵N tracing with ¹³C-labeled tracers (e.g., ¹³C-glucose or ¹³C-glutamine) to simultaneously track both nitrogen and carbon flux, providing an even more comprehensive picture of cellular metabolism.[1] Such multi-isotope tracing experiments will be invaluable in unraveling the complex metabolic reprogramming that occurs in various diseases and in the development of novel targeted therapies.
References
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PubChem. methionine salvage | Pathway. National Institutes of Health. [Link]
-
Smith, T., Ghandour, M. S., & Wood, P. L. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 118(2), 187–194. [Link]
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Anderson, N. L., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. [Link]
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Greco, A. D., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6031. [Link]
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Boggs, R. W., et al. (1985). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Journal of Nutrition, 115(4), 559-566. [Link]
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Biology LibreTexts. (2023). 18.2: Metabolic Fates of Amino Groups. [Link]
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Normale sup. The methionine salvage pathway. [Link]
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JJ Medicine. (2018). Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. YouTube. [Link]
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Khan Academy. Overview of Amino Acid Metabolism. [Link]
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Schönfeld, C., et al. (2022). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. Metabolites, 12(12), 1269. [Link]
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Anderson, N. L., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 815215. [Link]
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Rocchetti, G., et al. (2022). LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. Journal of Agricultural and Food Chemistry, 70(20), 6210–6220. [Link]
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Wikipedia. Transmethylation. [Link]
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ResearchGate. The transmethylation cycle. [Link]
-
Mishra, R., et al. (2022). Regulators of the transsulfuration pathway. Redox Biology, 58, 102528. [Link]
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Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
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Bio-protocol. Extraction of the Polar Metabolites from Adherent Mammalian Cells. [Link]
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MDPI. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. [Link]
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Wikipedia. Aminoacylase. [Link]
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MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
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MDPI. (2022). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. [Link]
-
ResearchGate. (2022). (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]
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PubMed. (2009). In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. [Link]
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Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]
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ResearchGate. (2014). (PDF) Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. [Link]
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Taylor & Francis. Transmethylation – Knowledge and References. [Link]
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PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]
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protocols.io. (2022). Intracellular metabolomics extraction. [Link]
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ResearchGate. (1991). A general approach to calculating isotopic distributions for mass spectrometry. [Link]
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National Institutes of Health. (2022). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. [Link]
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Taylor & Francis. Transsulfuration pathway – Knowledge and References. [Link]
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University of Oxford. Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link]
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National Institutes of Health. (2020). Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways. [Link]
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ResearchGate. The methionine salvage pathway. The enzyme names are from[7], and.... [Link]
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YouTube. (2023). Isotope labeling to track nutrient flow | EMSL LEARN Webinar Series. [Link]
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YouTube. (2020). Transmethylation Mechanism |TransmethylationAnimation. [Link]
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Rat Genome Database. transsulfuration pathway of homocysteine metabolism. [Link]
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WikiPathways. Transsulfuration Pathway. [Link]
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Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
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Immune System Research. (2023). Metabolomics and Isotope Tracing. [Link]
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Nutritional Outlook. (2022). One-carbon metabolism: SAMe, DNA methylation, and gene regulation. [Link]
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Advanced Redox Profiling: The Role of 15N-Labeled N-Acetyl-L-Methionine
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The High-Fidelity Redox Probe
In the landscape of oxidative stress research, distinguishing between endogenous antioxidant defense and exogenous therapeutic intervention is a persistent analytical challenge. 15N-labeled N-acetyl-L-methionine (15N-NALM) has emerged as a critical tool to resolve this ambiguity.
Unlike standard antioxidants, 15N-NALM serves a dual purpose: it is a bioavailable precursor for methionine (a potent ROS scavenger) and a non-invasive spectral probe . By incorporating a stable nitrogen-15 isotope (
This guide details the technical application of 15N-NALM in quantifying oxidative stress, validating antioxidant delivery, and mapping protein repair kinetics.
The Bioavailability Problem & The 15N Solution
The "Silent" Metabolism of Unlabeled Antioxidants
When unlabeled N-acetyl-L-methionine (NALM) is administered, it enters a cellular "black box." It is deacetylated by Aminoacylase-1 (ACY1) to release free methionine, which then mixes indistinguishably with the pre-existing endogenous methionine pool.
-
The Problem: You cannot quantify how much of the intracellular methionine—or the resulting antioxidant capacity—is derived from the therapeutic treatment versus the cell's own reserves.
-
The Solution: 15N-NALM . The stable isotope acts as an immutable tag.
Mechanistic Advantages
-
Differentiation: The +1 Da mass shift (in MS) and unique gyromagnetic ratio (in NMR) allow for absolute quantification of exogenous uptake.
-
Redox Sensitivity: The oxidation of the methionine sulfur atom to methionine sulfoxide (MetSO) induces a detectable chemical shift perturbation (CSP) on the backbone
N atom, allowing real-time monitoring of oxidative damage without destructive sampling.
Metabolic Flux Analysis (LC-MS/MS Workflow)
This workflow is designed to quantify the conversion efficiency of NALM into free methionine and its subsequent incorporation into the proteome or oxidation products.
The Pathway
Upon cellular entry, 15N-NALM follows a bifurcated path:
-
Deacetylation: Converted to 15N-Methionine (15N-Met).
-
Scavenging: 15N-Met is oxidized to 15N-Methionine Sulfoxide (15N-MetSO).
-
Anabolism: 15N-Met is charged onto tRNA and incorporated into nascent proteins (Protein Synthesis Tracking).
Visualization: 15N-NALM Metabolic Fate
Figure 1: Metabolic trajectory of 15N-NALM. The isotope label (15N) persists through deacetylation, allowing differentiation of therapeutic methionine from endogenous sources.
Quantitative Data Output
The following table illustrates typical LC-MS/MS data distinguishing endogenous vs. exogenous pools in a treated cell lysate.
| Metabolite | Mass Transition (Q1/Q3) | Source Indication | Interpretation |
| NALM (Unlabeled) | 192.1 → 104.1 | Endogenous/Impurity | Background noise or natural abundance. |
| 15N-NALM | 193.1 → 105.1 | Therapeutic Input | Direct measurement of drug uptake. |
| Methionine (14N) | 150.1 → 104.1 | Endogenous Pool | Baseline cellular methionine. |
| 15N-Methionine | 151.1 → 105.1 | Therapeutic Active | Proof of bioavailability (Deacetylation). |
| 15N-Met-Sulfoxide | 167.1 → 121.1 | Scavenging Event | Direct quantification of ROS neutralized by therapy. |
Structural Dynamics: NMR-Based Redox Profiling
While MS provides quantification, 2D
The "Gamma-Effect" Mechanism
Oxidation of the methionine side-chain sulfur (position
-
Result: The single 15N-Met peak splits and shifts.
-
Detection: In a 1H-15N HSQC spectrum, the amide cross-peak for oxidized methionine is distinct from the reduced form.
Protocol: Real-Time Oxidation Kinetics
-
Sample Prep: Incubate 15N-NALM (or 15N-Met loaded proteins) in NMR buffer (pH 6.5, 25°C).
-
Induction: Add oxidant (e.g., H2O2) to mimic oxidative stress.
-
Acquisition: Collect serial HSQC spectra every 10 minutes.
-
Analysis: Track the disappearance of the Met peak and the appearance of MetSO peaks.
Visualization: NMR Spectral Shift
Figure 2: Schematic of 1H-15N HSQC spectral evolution. Oxidation causes a characteristic downfield shift and peak splitting due to chirality at the sulfur atom.
Detailed Experimental Protocols
Protocol A: LC-MS/MS Pulse-Chase Analysis
Objective: Determine the half-life of 15N-NALM and rate of conversion to 15N-Met.
-
Cell Culture: Seed HEK293 cells (or target line) to 80% confluence.
-
Pulse: Replace media with Methionine-free media supplemented with 100 µM 15N-NALM (Sigma-Aldrich or equivalent isotope supplier).
-
Incubation: Incubate for time points: 0, 15, 30, 60, 120 min.
-
Quench: Wash cells 2x with ice-cold PBS. Add 80% Methanol (-80°C) to lyse.
-
Extraction: Vortex, centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
Analysis: Inject 5 µL into LC-MS/MS (C18 column). Monitor transitions listed in Section 3.
-
Calculation:
Protocol B: NMR Redox Titration
Objective: Map the susceptibility of N-terminal methionines to oxidation.
-
Buffer: 20 mM Sodium Phosphate, pH 6.5, 10% D2O.
-
Substrate: 1 mM 15N-NALM.
-
Spectrometer: 600 MHz or higher, equipped with a cryoprobe.
-
Pulse Sequence: hsqcetfpf3gpsi (Sensitivity-enhanced 1H-15N HSQC).
-
Titration: Acquire baseline. Add H2O2 in molar equivalents (0.5x, 1.0x, 2.0x).
-
Data Processing: Process with apodization (squared sine bell). Reference to DSS (0 ppm).
-
Validation: The appearance of peaks at ~8.3 ppm (1H) / ~121.5 ppm (15N) confirms sulfoxide formation [1, 2].
References
-
NMR Characteristics of Methionine-Oxidized
-Synuclein. Source: ResearchGate.[1] URL:[Link] -
Site-specific Methionine Oxidation Alters Structure and Phase Separation of TDP-43. Source: bioRxiv. URL:[Link]
-
Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Source: Analytical Chemistry (ACS). URL:[Link]
-
N-acetyl-L-methionine is a Superior Protectant of Human Serum Albumin Against Post-Translational Oxidation. Source: PubMed Central (NIH). URL:[Link]
-
Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling. Source: PubMed Central (NIH). URL:[Link]
Sources
Thermodynamic Stability of N-Acetyl-L-methionine-15N in Aqueous Solutions
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
N-Acetyl-L-methionine-15N (NAM-15N) serves as a critical isotopic standard in biomolecular NMR spectroscopy and metabolic tracing.[1] While the acetyl group confers significant resistance to enzymatic degradation compared to free methionine, the thermodynamic stability of NAM-15N in aqueous solution is governed by two competing pathways: amide bond hydrolysis (kinetically hindered) and thioether oxidation (thermodynamically favored).[1]
This guide provides a rigorous analysis of these stability profiles, establishing that while NAM-15N is hydro-lytically robust at physiological pH, it functions as a "sacrificial antioxidant," making it highly susceptible to oxidative degradation.[1][2] The following protocols and data enable researchers to validate the integrity of NAM-15N stocks and prevent costly isotopic signal loss.
Molecular Architecture & Physicochemical Properties
The stability of NAM-15N is dictated by its three functional domains. The 15N-label is located at the amide nitrogen, making its chemical shift highly sensitive to the electronic environment of the peptide bond.
| Property | Value / Characteristic | Impact on Stability |
| Molecular Formula | C | 15N enrichment (>98%) enables HSQC detection.[1] |
| pKa (Carboxyl) | ~3.50 | Anionic at neutral pH; increases solubility.[1][2] |
| Solubility | ~300 mg/mL (H | High solubility aids concentrated stock prep but increases intermolecular reaction rates.[1][2] |
| Amide Bond | Resonance stabilized | High activation energy ( |
| Thioether (S-Me) | Nucleophilic | High susceptibility to ROS (Reactive Oxygen Species).[1] |
Thermodynamic Degradation Pathways
The degradation landscape of NAM-15N is bifurcated. The researcher must distinguish between loss of label (unlikely) and chemical transformation (likely).
3.1 Hydrolysis (The Kinetic Trap)
Thermodynamically, the hydrolysis of the N-acetyl amide bond is exergonic (
-
Mechanism: Requires protonation of the carbonyl oxygen (acid catalysis) or nucleophilic attack by hydroxide (base catalysis).
-
Stability Window: In the absence of Acylase I enzymes, NAM-15N solutions remain stable for months at 4°C.[2]
-
15N Implication: Hydrolysis cleaves the acetyl group, shifting the 15N signal significantly upfield (towards free amino acid range), but the label remains attached to the methionine core.[2]
3.2 Oxidation (The Thermodynamic Sink)
This is the primary instability mode. The sulfur atom in methionine is electron-rich and readily oxidizes to Methionine Sulfoxide (Met(O)) and subsequently Methionine Sulfone (Met(O
-
Thermodynamics: The oxidation of sulfide to sulfoxide is highly exothermic.[2]
-
Catalysis: Trace metal ions (Fe
, Cu ) and light accelerate this process via radical mechanisms.[1][2] -
NMR Signature: Oxidation induces a stereocenter at the sulfur, creating diastereomers.[2] This splits the methyl 1H signal and shifts the amide 15N resonance, complicating spectral analysis.[2]
3.3 Visualizing the Degradation Landscape
Figure 1: Chemical degradation landscape of NAM-15N.[1] Oxidation is the dominant pathway under physiological storage conditions.
Experimental Assessment Protocols
To validate the thermodynamic stability of your specific lot of NAM-15N, use the following self-validating protocols.
Protocol A: Purity Assessment via 1H-15N HSQC
Rationale: 1D Proton NMR is often insufficient due to water suppression artifacts near the acetyl peak.[2] 2D HSQC filters out non-labeled impurities and solvent.[2]
-
Sample Prep: Dissolve 5 mg NAM-15N in 500 µL D
O (or 90% H O/10% D O for amide proton detection). -
Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
-
Acquisition:
-
Validation Criteria:
-
Pass: Single cross-peak at
ppm / ppm (Amide).[1] -
Fail (Oxidation): Appearance of secondary peaks slightly shifted in the 15N dimension.
-
Fail (Hydrolysis): Loss of Acetyl-CH
correlation in HMBC or shift of Amide-N to free amine region ( ppm, usually not visible in HSQC optimized for amides).
-
Protocol B: Forced Degradation (Oxidative Stress)
Rationale:[1][2][3][4][5][6] Determine the susceptibility of the batch to oxidation, mimicking long-term storage issues.
-
Control: Prepare 10 mM NAM-15N in Phosphate Buffer (pH 7.4).
-
Stress: Add Hydrogen Peroxide (H
O ) to a final concentration of 10 mM (1:1 molar ratio). -
Monitoring: Acquire 1H NMR spectra every 15 minutes for 4 hours.
-
Data Analysis: Integrate the S-Methyl peak (
2.1 ppm). -
Result: Plot
vs. Time to determine the pseudo-first-order rate constant ( ).
Stability Study Workflow
The following workflow outlines the decision matrix for qualifying NAM-15N reagents before critical metabolic studies.
Figure 2: Quality assurance workflow for NAM-15N preparation.
Handling & Storage Recommendations
To maximize thermodynamic stability and shelf-life:
-
pH Control: Maintain pH between 6.0 and 8.0. Avoid pH < 2 or > 10 to prevent amide hydrolysis.[2]
-
Oxidative Shielding:
-
Temperature: Store lyophilized powder at -20°C (desiccated). Store solutions at 4°C for short term (< 1 week) or -80°C for long term.[1]
-
Inert Atmosphere: Overlay stock solutions with Argon gas before sealing.[2]
References
-
Vertex AI Search. (2024).[2] Process for the production of N-acetyl-L-methionine. Google Patents. Link
-
AZoM. (2019).[2][8][9] How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Link
-
GSC Online Press. (2024).[2] A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate. Link
-
MDPI. (2023).[2] The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. Link
-
NIH PubMed. (2016).[2] N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation.[1][10] Link
-
ChemicalBook. (2024).[2][4] N-Acetyl-L-methionine Properties and Stability. Link
Sources
- 1. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]
- 2. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. news-medical.net [news-medical.net]
- 6. N-Acetyl-DL-methionine(1115-47-5) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
isotopic enrichment levels of N-Acetyl-L-methionine-15N for metabolomics
Technical Guide: Isotopic Enrichment & Application of N-Acetyl-L-methionine-( N)
Executive Summary
This technical guide analyzes the critical parameters of N-Acetyl-L-methionine-(
For researchers in drug development and metabolic flux analysis, the use of a +1 Da standard requires rigorous correction for natural isotopic abundance (specifically
Part 1: Isotopic Specifications & Physics
The Enrichment Standard
Commercial synthesis of N-Acetyl-L-methionine-(
| Parameter | Specification | Technical Implication |
| Chemical Formula | Basis for isotopic envelope calculation.[1] | |
| Isotopic Enrichment | 98 atom % | 2% of the standard remains as unlabeled ( |
| Mass Shift | +0.9970 Da | A "heavy" shift of nominally +1 Da. |
| Chemical Purity | Ensures no interference from synthesis byproducts (e.g., free Methionine). |
The "M+1" Analytical Challenge
The primary risk with this specific IS is its +1 Da mass shift . In organic molecules, the natural abundance of Carbon-13 (
-
The Conflict: The
N-labeled IS (Mass ) elutes at the same retention time as the endogenous analyte. The endogenous analyte has a natural isotope peak at (due to C) that is isobaric with the IS. -
The Calculation:
-
N-Acetyl-methionine contains 7 Carbon atoms .
-
Probability of
C . -
Approximate natural M+1 abundance
. -
Result: For every 100 counts of endogenous analyte, there are ~7.7 counts of signal that directly overlap with your
N Internal Standard.
-
Mass Defect Resolution (HRMS Requirement)
To distinguish the
-
Mass Shift (
C C): +1.00335 Da -
Mass Shift (
N N): +0.99703 Da -
Mass Difference (
): Da (6.32 mDa)
Resolution Requirement (
Operational Directive: You must use an instrument with Resolution > 35,000 FWHM (e.g., Orbitrap or high-spec Q-TOF) to physically separate the IS from the natural isotope background. On a Triple Quadrupole (QQQ) operating at unit resolution, these peaks will merge, necessitating the mathematical correction detailed in Part 3.
Part 2: Biological Context & Pathway
N-Acetyl-L-methionine serves as a storage form or metabolite of Methionine. In drug development, it acts as a bio-precursor, deacetylated by Acylase I (ACY1) in the kidney and liver to release free Methionine.
Figure 1: The metabolic entry point of N-Acetyl-L-methionine into the Methionine Cycle.[2] The
Part 3: Experimental Protocol & Workflow
Preparation of the Internal Standard
This protocol assumes a stock of N-Acetyl-L-methionine-(
-
Stock Solution (10 mM):
-
Weigh 1.92 mg of labeled standard.
-
Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v).
-
Note: Avoid 100% aqueous storage to prevent microbial growth, though the acetyl group provides some stability.
-
-
Working Solution (IS-WS):
-
Dilute Stock to 10 µM in 100% Methanol.
-
Store at -20°C. Stability is typically >6 months.
-
Sample Processing (Protein Precipitation)
This workflow ensures the IS equilibrates with the biological matrix before protein removal.
Figure 2: Standardized workflow for Internal Standard spiking. Critical: The IS must be added BEFORE protein precipitation to account for extraction losses.
Part 4: Quality Assurance & Correction Factors
When using a 98% enriched standard with Unit Resolution mass spectrometry (e.g., Triple Quad), you must apply an Isotopic Correction Factor (ICF).
The Correction Algorithm
If your MS cannot resolve the 6.3 mDa difference between the IS and the natural M+1 isotope:
Where:
-
= The integrated peak area of the
N channel (m/z 192). - = The integrated peak area of the unlabeled analyte (m/z 191).
- = The theoretical natural abundance ratio of the M+1 peak (approx 0.077 for this molecule).
Validation Step: Run a "Blank + Analyte" sample (high concentration of unlabeled standard, no IS). Monitor the m/z 192 channel. The signal observed here is the "Crosstalk" that must be subtracted from your actual samples.
Acceptance Criteria
-
Retention Time: IS must elute within
min of the analyte. -
IS Response Variation: The CV% of the IS peak area across the entire batch should be
. -
Blank Check: The "Double Blank" (no analyte, no IS) must show 0 counts at m/z 192.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.).[3] N-Acetyl-L-methionine Compound Summary. National Library of Medicine. Retrieved from [Link]
Methodological & Application
protocol for 15N-HSQC NMR spectroscopy using N-Acetyl-L-methionine-15N
Application Note: Protocol for N-HSQC NMR Spectroscopy using N-Acetyl-L-methionine- N
Executive Summary
In drug development and structural biology, the
This protocol establishes N-Acetyl-L-methionine-
Material Specifications & Safety
To ensure reproducibility, strict adherence to material quality is required.
Reagents Table
| Reagent | Specification | Role |
| N-Acetyl-L-methionine- | >98 atom % | Target Analyte |
| Buffer Component A | Sodium Phosphate Monobasic ( | pH Buffering |
| Buffer Component B | Sodium Phosphate Dibasic ( | pH Buffering |
| Solvent | Solvent Matrix (90:10 ratio) | |
| Internal Standard | DSS-d6 (2,2-dimethyl-2-silapentane-5-sulfonate) | Chemical Shift Ref (0.00 ppm) |
| pH Adjustment | HCl / NaOH (0.1 M) | Critical for Amide Proton Exchange |
Critical Safety & Handling
-
Amide Exchange Warning: The amide proton (
) of NAM- N is labile. If the pH > 7.0, the exchange rate with bulk water ( ) increases exponentially, causing the HSQC signal to broaden into the baseline (disappear). Strict pH control (pH 6.0 ± 0.2) is mandatory. -
Hygroscopy: NAM-
N is slightly hygroscopic. Store in a desiccator at -20°C. Equilibrate to room temperature before weighing to prevent water condensation.
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data validation.
Figure 1: Operational workflow for NAM-15N sample preparation and acquisition. Note the critical pH adjustment step to preserve amide signal intensity.
Detailed Preparation Protocol
Step 1: Buffer Preparation (50 mM Phosphate, pH 6.0)
-
Prepare 50 mL of 50 mM Sodium Phosphate buffer.
-
Mix
and to achieve pH 6.0 . -
Add 0.5 mM DSS-d6 as the internal reference.
-
Why pH 6.0? At pH 6.0, the amide proton exchange rate (
) is minimized (typically ), ensuring the proton remains attached to the nitrogen long enough to be detected during the HSQC mixing time.
Step 2: Sample Dissolution[1]
-
Weigh 2-5 mg of NAM-
N into a microcentrifuge tube. -
Add 540 µL of the Phosphate Buffer (pH 6.0).
-
Add 60 µL of
(provides the lock signal). Total volume = 600 µL. -
Vortex gently until fully dissolved.
-
Centrifuge at 10,000 x g for 1 minute to remove micro-bubbles.
Step 3: Transfer
-
Transfer exactly 550 µL to a high-quality 5mm NMR tube.
-
Self-Validation: Ensure no bubbles exist at the bottom of the tube. The meniscus must be centered within the RF coil window (check using the sample depth gauge).
Acquisition Parameters (Bruker/TopSpin Standard)
The recommended pulse sequence is Sensitivity-Enhanced Gradient HSQC with water flip-back (e.g., hsqcetf3gpsi on Bruker systems). This sequence preserves the water magnetization (flip-back), allowing for faster repetition rates and minimizing saturation transfer to the amide proton.
Spectrometer Configuration
-
Temperature: 298 K (25°C). Variation >0.5K will shift the amide peak.
-
Lock:
. -
Shimming: Automated Gradient Shimming (TopShim) is mandatory to achieve line shape specification (50% < 0.6 Hz on Chloroform standard, or < 1.0 Hz on DSS).
Pulse Sequence Parameters
| Parameter | Value | Technical Rationale |
| Pulse Sequence | hsqcetf3gpsi | Sensitivity enhanced + gradients for water suppression. |
| TD (F2 - 1H) | 2048 | Sufficient digital resolution for the direct dimension. |
| TD (F1 - 15N) | 128 - 256 | Indirect dimension resolution.[1] |
| SW (F2 - 1H) | 12-14 ppm | Covers Amide (8.5 ppm) and Methyls (2.0 ppm). |
| SW (F1 - 15N) | 30-40 ppm | Targeted width. NAM-15N amide is ~120-130 ppm.[2] |
| O1P (1H) | 4.7 ppm | On Water resonance (critical for suppression). |
| O2P (15N) | 118 - 122 ppm | Centered on the expected Amide region. |
| D1 (Relaxation) | 1.5 - 2.0 s | NAM is a small molecule; T1 is longer than proteins. |
| CNST4 ( | 92 Hz | Coupling constant. Delay |
| NS (Scans) | 4 - 8 |
The "Expert" Tuning Step
Before running the 2D, execute a 1D
-
Goal: Optimize the
N 90° pulse hard pulse (p3 on Bruker). -
Method: Observe the signal null or maximum depending on the calibration sequence (zgopt or decp90). An inaccurate p3 reduces sensitivity by
.
Data Processing & Analysis
Window Functions
Raw NMR data is truncated in the indirect dimension. Apodization is required to prevent "sinc wiggles" (truncation artifacts).
-
F2 (Proton): QA (Quadrature Sine) or EM (Exponential Multiply) with LB = 1.0 Hz.
-
F1 (Nitrogen): QSINE (Squared Sine Bell), SSB = 2. This is aggressive but necessary for the short TD in the indirect dimension.
Referencing
-
Proton (F2): Set DSS signal to 0.00 ppm.
-
Nitrogen (F1): Indirect referencing based on the gyromagnetic ratio (
ratio). Do not reference to liquid ammonia directly.
Expected Results
You should observe a distinct cross-peak for the amide group:
- H Shift: ~ 8.1 - 8.4 ppm (pH/Temp dependent).
- N Shift: ~ 120 - 128 ppm.
-
Note: You will not see the amino (
) group if it is unacetylated, but since this is N-Acetyl-L-methionine, you are looking for the backbone amide.
Troubleshooting & Validation
| Symptom | Probable Cause | Corrective Action |
| No Cross Peak Visible | pH is too high (> 7.5). | Amide proton is exchanging with water. Lower pH to 6.0. |
| Signal is Weak/Noisy | Recalibrate p3 on the specific probe. | |
| Water Signal Overloads | Receiver Gain (RG) too high. | Run rga (automatic receiver gain adjustment). |
| Split Peaks in F1 | Incorrect | Ensure CNST4 is set to 92 Hz (not 140 Hz, which is for C-H). |
References
-
Biological Magnetic Resonance Bank (BMRB). Entry bmse000044: L-Methionine Chemical Shifts. Retrieved from [Link]
- Mori, S., Abeygunawardana, C., Johnson, M. O., & van Zijl, P. C. (1995). Improved sensitivity of HSQC spectra of exchanging protons at short interscan delays using a new fast HSQC (FHSQC) detection scheme that avoids water saturation. Journal of Magnetic Resonance, Series B, 108(1), 94-98.
- Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.
- Spera, S., & Bax, A. (1991). Empirical correlation between protein backbone conformation and C alpha and C beta 13C nuclear magnetic resonance chemical shifts. Journal of the American Chemical Society, 113(14), 5490-5492.
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[3][4][5] Journal of Biomolecular NMR, 6(2), 135-140.
Sources
- 1. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-DL-methionine(1115-47-5) 13C NMR [m.chemicalbook.com]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. 1H, 15N and 13C NMR Assignments of Mouse Methionine Sulfoxide Reductase B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Amino Acid Chemical Shift Histograms [bmrb.protein.osaka-u.ac.jp]
Application Note: High-Fidelity Synthesis of N-Acetyl-L-methionine-15N
Introduction & Strategic Rationale
The synthesis of N-Acetyl-L-methionine-15N is a critical prerequisite for advanced NMR metabolomics and protein structure studies.[1][2] The introduction of the 15N stable isotope at the amide position renders the molecule "NMR-visible," acting as a precise chemical shift reference or a tracer in metabolic flux analysis.[2]
Chemical Strategy: The Schotten-Baumann Advantage
While acetylation can be achieved via various acylating agents (e.g., acetyl chloride in pyridine), this protocol utilizes the Schotten-Baumann conditions (Acetic Anhydride in aqueous alkali).
Why this route?
-
Racemization Suppression: Contrary to intuition, aqueous conditions significantly suppress racemization compared to polar organic solvents (e.g., DMF, DMSO) used with activated esters [1].[1][2] The water acts as a buffer against the high-energy transition states that lead to proton abstraction at the
-carbon.[2] -
Isotope Economy: The starting material, 15N-L-Methionine , is high-value.[1] This protocol maximizes yield through a biphasic extraction workup rather than precipitation, ensuring recovery of soluble product.[2]
-
S-Oxidation Prevention: Methionine is prone to oxidation at the sulfur atom (forming sulfoxides).[1] This protocol incorporates inert gas sparging to mitigate this risk.[2]
Reaction Mechanism & Pathway[3][4][5]
The reaction proceeds via a nucleophilic acyl substitution.[2][3] The amine nitrogen of the L-methionine attacks the carbonyl carbon of the acetic anhydride.[2] The base (NaOH) serves two roles: it keeps the amine deprotonated (nucleophilic) and neutralizes the acetic acid byproduct to drive the equilibrium forward.[2]
Visualizing the Chemical Pathway[2][5]
Figure 1: Nucleophilic acyl substitution pathway under basic aqueous conditions.[1][2]
Materials & Equipment
| Component | Grade/Specification | Role |
| 15N-L-Methionine | >98% atom % 15N, >99% chemical purity | Starting Material |
| Acetic Anhydride | ACS Reagent, ≥99% | Acylating Agent |
| Sodium Hydroxide (NaOH) | 2M Aqueous Solution | Base Catalyst / pH Control |
| Hydrochloric Acid (HCl) | 6M Aqueous Solution | Quenching / Acidification |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction Solvent |
| Nitrogen/Argon Gas | High Purity | Inert Atmosphere (Oxidation Protection) |
Detailed Synthesis Protocol
Safety Note: Acetic anhydride is lachrymatory and corrosive.[1][2] Work in a fume hood.
Phase 1: Preparation and Dissolution[1]
-
Degas Solvents: Sparge 10 mL of 2M NaOH and 50 mL of water with Nitrogen gas for 15 minutes. Reason: Removes dissolved oxygen to prevent Methionine sulfoxide formation.[1]
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0–4°C).
-
Dissolution: Add 1.0 eq (e.g., 500 mg) of 15N-L-Methionine to the flask. Add 1.2 eq of 2M NaOH. Stir until fully dissolved.
Phase 2: Acetylation (Schotten-Baumann)[1][2]
-
Addition: While stirring vigorously at 0°C, add 1.5 eq of Acetic Anhydride dropwise over 10 minutes.
-
pH Monitoring: Simultaneously, monitor pH. If pH drops below 7, add small aliquots of 2M NaOH to maintain pH between 8.0 and 10.0 .[1][2]
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1 hour.
Phase 3: Workup & Isolation[1][2]
-
Acidification: Cool the flask back to 0°C. Carefully acidify with 6M HCl dropwise until pH reaches 1.0–2.0 .
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with 3 x 20 mL Ethyl Acetate .
-
Why EtOAc? The acidified product is protonated (carboxylic acid form) and partitions highly into the organic phase, while salts remain in the water.[2]
-
-
Drying: Combine organic layers. Wash with 10 mL saturated brine. Dry over anhydrous
.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, <40°C) to yield a white solid.
Workflow Visualization
Figure 2: Step-by-step operational workflow for isolation.
Quality Control & Validation
To confirm the identity and purity of the synthesized N-Acetyl-L-methionine-15N , the following analytical criteria must be met.
| Analysis | Expected Result | Diagnostic Value |
| 1H NMR (D2O) | Singlet at ~2.0 ppm (Acetyl-CH3) | Confirms acetylation.[1] |
| 15N NMR | Doublet (coupling to H) or shift change | Confirms 15N retention and environment change. |
| LC-MS (ESI-) | m/z = 191.05 (M-H) for 15N labeled | Confirms molecular weight (+1 Da shift vs standard). |
| Chiral HPLC | Single peak (matches L-std) | Confirms lack of racemization.[2] |
Self-Validating Check:
-
The "Acetyl Singlet": In the proton NMR, the appearance of a sharp singlet around 2.0–2.1 ppm integrating to 3 protons is the primary confirmation of successful reaction.[2]
-
Coupling Constant: In the 1H NMR, the amide proton (if run in DMSO-d6) will show a large doublet splitting (
) due to the direct bond to the 15N nucleus.[2] This is the definitive proof of the isotope label.
References
-
Benoiton, N. L. (1983).[1] Chemistry of Peptide Synthesis. CRC Press.[2] (Discusses suppression of racemization in aqueous alkali vs organic solvents).
-
Schotten, C. (1884).[1][2][4][5] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 448580, N-Acetyl-L-methionine.[1] Retrieved from .[2]
-
Sigma-Aldrich. (n.d.).[1][6][7] Product Specification: N-Acetyl-L-methionine.[2][7][8][9][10][11]
Sources
- 1. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-乙酰基-L-蛋氨酸 ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]
- 9. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]
- 10. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. US2745873A - Process of producing nu-acetyl methionine - Google Patents [patents.google.com]
High-Precision Quantification and Flux Analysis of Nitrogen Metabolism Using N-Acetyl-L-methionine-15N
Abstract
This guide details the application of N-Acetyl-L-methionine-15N (NAM-15N) as a dual-purpose internal standard and metabolic tracer for nitrogen metabolism studies. Unlike standard amino acid analysis, tracking the N-acetylated pool provides critical insights into the methionine salvage pathway , renal aminoacylase activity (ACY1), and oxidative stress response. This protocol establishes a validated LC-MS/MS workflow for the simultaneous quantification of N-acetyl-L-methionine and L-methionine in biological matrices, ensuring high specificity through stable isotope dilution.
Introduction: The Strategic Value of NAM-15N
In nitrogen metabolism, the acetylation of amino acids serves as both a storage mechanism and a regulatory checkpoint. N-Acetyl-L-methionine (NAM) is of particular interest because it functions as a bioavailable source of methionine, releasable by Aminoacylase 1 (ACY1) .
Why N-Acetyl-L-methionine-15N?
-
Metabolic Stability: The N-acetyl group protects the
-amine from oxidative deamination and transamination during sample preparation, making it a more robust standard than free methionine in oxidative matrices. -
Pathway Specificity: By using NAM-15N, researchers can distinguish between the de novo methionine pool and the salvage pool derived from N-acetylated precursors.
-
Ionization Efficiency: The acetyl group increases hydrophobicity compared to free methionine, improving retention on Reverse Phase (C18) columns and reducing ion suppression in the void volume.
Experimental Design & Reagents
Reagents and Standards
-
Primary Analyte: N-Acetyl-L-methionine (Unlabeled).
-
Internal Standard (IS): N-Acetyl-L-methionine-15N (98 atom % 15N).[1]
-
Source: Sigma-Aldrich / Cambridge Isotope Laboratories.
-
Mass Shift: +1 Da (Nitrogen-15 on the amide group).
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[2]
Biological Context & Pathway Map
The following diagram illustrates the metabolic fate of NAM-15N. It is deacetylated by ACY1 to release Met-15N, which then enters the Methionine Cycle to form S-Adenosylmethionine (SAM).
Figure 1: Metabolic fate of N-Acetyl-L-methionine-15N.[3] The tracer is converted to Methionine-15N by Aminoacylase 1 (ACY1), entering the methylation cycle.
Protocol: Sample Preparation (Protein Precipitation)
This method is optimized for plasma, serum, and cell lysates. It avoids derivatization, preserving the native N-acetyl state.
-
Sample Aliquot: Transfer 50 µL of biological sample to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of NAM-15N working solution (10 µM in water).
-
Note: Final concentration of IS should be within 10-fold of the expected endogenous concentration.
-
-
Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.
-
Vortex & Incubate: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to an LC-MS vial.
-
Optional: If sensitivity is low, evaporate supernatant under nitrogen and reconstitute in 50 µL of mobile phase A.
-
LC-MS/MS Methodology
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar metabolites like NAM and Met.
-
Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-7 min: 90% -> 60% B
-
7-9 min: 60% B (Wash)
-
9.1 min: 90% B (Re-equilibration for 3 mins)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode ([M+H]+).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type | Rationale |
| NAM (Unlabeled) | 192.1 | 104.1 | 20 | Quantifier | Characteristic Met fragment (C4H10NS+) |
| NAM (Unlabeled) | 192.1 | 150.1 | 15 | Qualifier | Loss of Acetyl group (Ketene loss) |
| NAM-15N (IS) | 193.1 | 105.1 | 20 | Quantifier | 15N retained in fragment |
| NAM-15N (IS) | 193.1 | 151.1 | 15 | Qualifier | Loss of Acetyl; 15N retained in Met |
| L-Methionine | 150.1 | 104.1 | 18 | Target | Standard Met transition |
| L-Methionine | 150.1 | 61.0 | 25 | Qualifier | Loss of side chain |
Self-Validation Check: The 15N label is located on the amide nitrogen. Fragmentation of NAM (m/z 192) to the Met-like fragment (m/z 104) retains this nitrogen. Therefore, the NAM-15N transition must be 193 -> 105. If the label were lost (e.g., in a side-chain specific fragment), the transition would be 193 -> mass_without_N. The selected transitions ensure the label is tracked.
Data Analysis & Quantification
Concentration Calculation
Calculate the Response Ratio (
Determine the concentration using a linear regression (
Flux / Fractional Enrichment
For metabolic flux studies (e.g., administering NAM-15N to cells and measuring Met-15N appearance), calculate the Mole Percent Excess (MPE) :
Note: Ensure to correct for natural abundance of 13C, which can contribute to the M+1 signal of the unlabeled pool.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for N-Acetyl-L-methionine-15N analysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Signal for NAM | Ion suppression in void volume. | Switch to HILIC column to increase retention of polar NAM away from salts. |
| Peak Tailing | Interaction with silanols or pH issues. | Ensure mobile phase pH is buffered (Ammonium Formate pH 3.0). |
| IS Signal Variability | Incomplete precipitation or matrix effect. | Use "Stable Isotope Dilution" method strictly; ensure IS is added before precipitation. |
| Met-15N Background | In-source fragmentation of NAM-15N. | Check source temperature. If too high (>550°C), NAM may degrade to Met in the source. Lower temp to 350-400°C. |
References
-
Lindner, H. A., et al. (2008).[4] "N-acetylamino acid utilization by kidney aminoacylase-1." Biochimie, 90(5), 773-780.[4] [Link]
-
Smith, T., et al. (2011). "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines." Journal of Neurochemistry, 118(2), 187-194. [Link]
-
Prasain, J. (2009).[5] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. [Link]
Sources
- 1. N-乙酰基-L-蛋氨酸-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
Application Note: Sample Preparation and LC-MS/MS Quantitation of N-Acetyl-L-methionine-15N
Introduction & Scientific Context
N-Acetyl-L-methionine (NAM) serves as a critical methionine donor and a stabilized form of the amino acid in pharmaceutical formulations. In drug development and metabolic flux analysis, the use of N-Acetyl-L-methionine-15N (NAM-15N) allows researchers to trace the specific metabolic fate of the nitrogen moiety, distinguishing exogenous uptake from endogenous recycling.
This guide details a rigorous workflow for the extraction and mass spectrometric quantification of NAM-15N from complex biological matrices (plasma and tissue). Unlike standard amino acid analysis, the N-acetyl group confers unique solubility and ionization properties that require tailored extraction chemistry to prevent hydrolysis while ensuring high recovery.
Key Mechanistic Insights
-
Acidic Stability: The N-acetyl bond is susceptible to hydrolysis in strong acids or bases at high temperatures. Therefore, this protocol utilizes formic acid for protonation (enhancing ESI+ sensitivity) rather than stronger acids like TCA, which can induce artifactual deacetylation during sample concentration [1].
-
Isotopic Fidelity: The 15N label is located on the amide nitrogen. Preservation of the acetyl group during extraction is paramount to distinguish NAM-15N from downstream metabolites like L-Methionine-15N.
Physicochemical Profile & Reagents
Table 1: Analyte Properties
| Property | N-Acetyl-L-methionine (14N) | N-Acetyl-L-methionine-15N |
| CAS Number | 65-82-7 | N/A (Isotope labeled) |
| Molecular Formula | C7H13NO3S | C7H1315N O3S |
| Molecular Weight | 191.25 g/mol | 192.24 g/mol |
| pKa | ~3.5 (Carboxyl) | ~3.5 |
| LogP | -0.31 (Hydrophilic) | -0.31 |
| Solubility | Water, Methanol, Ethanol | Water, Methanol, Ethanol |
Required Reagents
-
Standard: N-Acetyl-L-methionine-15N (≥98 atom % 15N).
-
Internal Standard (IS): N-Acetyl-L-methionine-d3 (methyl-d3) or structural analog (e.g., N-Acetyl-L-phenylalanine) if isotopologue is unavailable.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation Protocols
Protocol A: Plasma/Serum Extraction
Rationale: Protein precipitation with organic solvents is preferred over Solid Phase Extraction (SPE) for polar metabolites like NAM to minimize loss of the hydrophilic analyte in the breakthrough volume.
-
Thawing: Thaw plasma samples on ice (4°C) to minimize enzymatic hydrolysis.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard Addition: Add 10 µL of Internal Standard solution (5 µM in 50:50 MeOH:H2O). Vortex for 10 sec.
-
Precipitation: Add 200 µL of cold Extraction Solvent (Methanol:Acetonitrile 1:1 v/v containing 0.1% Formic Acid).
-
Note: The addition of ACN aids in precipitating larger proteins, while MeOH ensures solubility of the polar NAM.
-
-
Incubation: Vortex vigorously for 30 sec, then incubate at -20°C for 20 min .
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Recovery: Transfer 200 µL of the supernatant to a clean tube.
-
Concentration (Optional): If sensitivity is an issue, dry under nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A.
-
Caution: Do not exceed 40°C to prevent thermal degradation.
-
-
Analysis: Transfer to LC vials with glass inserts.
Protocol B: Tissue Extraction (Liver/Muscle)
Rationale: Physical disruption is necessary to release intracellular pools. A higher ratio of aqueous solvent is used initially to extract the polar metabolite.
-
Homogenization: Weigh 20-50 mg of frozen tissue. Add 400 µL of cold 80% Methanol / 20% Water (0.1% Formic Acid).
-
Disruption: Homogenize using a bead beater (e.g., Precellys) for 2 cycles of 30 sec at 6000 rpm. Keep samples cooled between cycles.
-
Incubation: Incubate on ice for 10 min.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to a fresh tube.
-
Re-extraction (Recommended): Resuspend the pellet in 200 µL of ACN, vortex, centrifuge, and combine supernatants.
-
Why: The second ACN step helps recover any NAM trapped in lipid-rich membranes.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter or spin column to remove particulates before LC-MS.
Experimental Workflow Visualization
The following diagram illustrates the critical decision points in the sample preparation workflow to ensure integrity of the 15N label.
Figure 1: Decision-tree workflow for N-Acetyl-L-methionine-15N extraction emphasizing temperature control.
LC-MS/MS Method Parameters
Chromatographic Conditions
Due to the polarity of NAM, a standard C18 column may show poor retention. A HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a polar-embedded C18 column is recommended for superior peak shape and retention.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex F5.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient (HILIC):
-
0-1 min: 90% B (Isocratic hold)
-
1-5 min: 90% -> 50% B
-
5-7 min: 50% B (Wash)
-
7.1 min: 90% B (Re-equilibration for 3 min)
-
Mass Spectrometry (MRM) Settings
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The protonated precursor [M+H]+ is selected.
Table 2: MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Fragment Identity |
| NAM-14N | 192.1 | 104.1 | 15 | Immonium Ion (Met) |
| NAM-14N | 192.1 | 150.1 | 10 | Loss of Acetyl (-42) |
| NAM-14N | 192.1 | 146.1 | 12 | Loss of CH3S+H |
| NAM-15N | 193.1 | 105.1 | 15 | Immonium Ion (15N ) |
| NAM-15N | 193.1 | 151.1 | 10 | Loss of Acetyl (-42) |
| NAM-15N | 193.1 | 147.1 | 12 | Loss of CH3S+H |
Note: The transition 193.1 -> 151.1 is the most specific for confirming the intact acetyl group, as it represents the [Methionine-15N]+ ion generated after the loss of the acetyl ketene moiety.
Pathway Visualization: Fragmentation Logic
To interpret the MS spectra correctly, one must understand how the 15N label behaves during Collision Induced Dissociation (CID).
Figure 2: Fragmentation pathway of NAM-15N showing the retention of the nitrogen isotope in key product ions.
Quality Control & Troubleshooting
Self-Validating System Checks
-
Isotopic Purity Check: Before analyzing samples, inject a neat standard of NAM-15N. Ensure the signal at m/z 192 (M+H for 14N) is <2% of the m/z 193 signal. This confirms the grade of your labeling reagent.
-
Deacetylation Monitor: Monitor the transition for free Methionine-15N (151 -> 105) at a different retention time. If you see a peak for Methionine-15N appearing at the same retention time as NAM, it indicates in-source fragmentation. If it appears at a different retention time, it indicates sample degradation (hydrolysis) during preparation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from phospholipids. | Use a phospholipid removal plate (e.g., Ostro) instead of simple precipitation. |
| Peak Tailing | Interaction with silanols on column. | Increase buffer strength (Ammonium Formate) to 20 mM or switch to a polar-embedded column. |
| High Backpressure | Protein crashing in the column. | Ensure supernatant is filtered (0.22 µm) and centrifugation speed was sufficient (>14,000 g). |
References
tracking nitrogen flux in proteins using N-Acetyl-L-methionine-15N
Targeted Nitrogen Flux Analysis Using N-Acetyl-L-Methionine- N
Probing Aminoacylase 1 Kinetics and Proteome Dynamics
Introduction: The Strategic Advantage of N-Acetyl-L-Methionine- N
In the landscape of stable isotope tracing, N-Acetyl-L-Methionine-
NAM is not directly incorporated into proteins. It must first be transported into the cytosol and deacetylated by ACY1 to release free Methionine-
-
Quantify ACY1 Kinetics: Directly measure the capacity of the Methionine Salvage Pathway in renal and hepatic models.
-
Differentiate Nitrogen Fates: Track the divergence of the
N label between protein incorporation (anabolic) and transsulfuration-mediated ammonia release (catabolic). -
Bypass Extracellular Degradation: NAM is often more stable in complex media than free amino acids, reducing background noise from extracellular metabolism.
This guide details the protocols for using NAM-
Mechanism of Action & Nitrogen Fate
To interpret the data correctly, one must understand the specific path of the
The Nitrogen Fork
-
Anabolic Fate (Protein Synthesis): The free Met-
N is charged onto tRNA and incorporated into the polypeptide chain. The N remains on the backbone. -
Catabolic Fate (Transsulfuration):
-
Met
SAM S-Adenosylhomocysteine (SAH) Homocysteine (Hcy). -
Crucial Distinction: In the conversion of Hcy to Cystathionine, Hcy condenses with Serine.
-
In the subsequent cleavage by Cystathionine
-lyase (CTH) , the sulfur is transferred to Cysteine, but the Nitrogen from Methionine is released as free Ammonium ( NH ) . -
Note: The Nitrogen in the resulting Cysteine comes from Serine, not Methionine.
-
Pathway Visualization
The following diagram illustrates the entry of NAM-
Caption: Figure 1. Metabolic fate of the
Experimental Protocol: Pulse-Chase Flux Analysis
Objective: Determine the rate of ACY1-mediated salvage and subsequent protein incorporation vs. catabolic loss.
Materials
-
Tracer: N-Acetyl-L-Methionine-(
N) (Ensure >98% isotopic purity). -
Cell Line: HepG2 (High ACY1 control) vs. HEK293 (Moderate) or specific Knockout lines.
-
Media: Methionine-free DMEM/RPMI (dialyzed FBS required).
-
Quenching Solution: 80% Methanol (-80°C).
Workflow Diagram
Caption: Figure 2. Experimental workflow for dual-fraction analysis of NAM-
Step-by-Step Procedure
1. Pre-Conditioning (Starvation)
-
Wash cells 2x with warm PBS.
-
Incubate for 60 minutes in Methionine-free, Cystine-free DMEM containing 10% dialyzed FBS.
-
Scientific Logic:[1][2][3][4][5][6][7][8] This depletes the intracellular free Methionine pool, maximizing the specific activity of the tracer upon addition.
2. Pulse Labeling (The Flux Start)
-
Replace media with fresh Met-free DMEM containing 100 µM N-Acetyl-L-Methionine-
N . -
Note: Do not add unlabeled Methionine. The NAM is the sole source.
-
Harvest cells at strict time points:
minutes.
3. Quenching & Extraction (Dual Phase)
-
Rapid Quench: Aspirate media; immediately add 1 mL 80% Methanol (pre-chilled to -80°C) .
-
Scrape cells on dry ice. Transfer to microcentrifuge tubes.
-
Phase Separation:
-
Vortex vigorously (30 sec).
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant (Metabolites): Contains NAM-
N (substrate), Free Met- N (product), and SAM- N. Dry under nitrogen flow. -
Pellet (Protein): Contains incorporated Met-
N. Wash 2x with cold acetone. Hydrolyze with 6N HCl at 110°C for 24h to release amino acids for analysis.
-
4. LC-MS/MS Configuration
-
Column: HILIC (Amide) column for polar metabolites (Met, NAM, SAM).
-
Mode: Positive Ion Mode (ESI+).
-
Transitions (MRM): Monitor the mass shift (+1 Da).
Data Analysis & Interpretation
Quantitative Targets
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+1) | Interpretation of High M+1 |
| N-Acetyl-Met | 191.06 Da | 192.06 Da | High intracellular transport; Substrate availability. |
| L-Methionine | 149.05 Da | 150.05 Da | ACY1 Activity Index. High M+1 indicates rapid deacetylation. |
| SAM | 398.14 Da | 399.14 Da | Flux into Methyl Cycle (Anabolic). |
| SAH | 384.12 Da | 385.12 Da | Methylation activity. |
| Protein-Met | 149.05 Da | 150.05 Da | Protein Synthesis Rate (FSR). |
Calculating Flux Metrics
1. ACY1 Efficiency Ratio:
-
Low Ratio (<0.1): Indicates ACY1 deficiency or inhibition.[9] The cell is starving despite abundant precursor.
-
High Ratio (>0.8): Rapid conversion; NAM is functionally equivalent to free Met.
2. Transsulfuration Leak:
If you detect high levels of
Troubleshooting & Self-Validation
-
Issue: No Label in Protein Fraction.
-
Cause: ACY1 expression is absent (e.g., certain lung cancer lines).
-
Validation: Run a parallel well with free L-Methionine-
N. If incorporation occurs there, the translation machinery is functional, and the block is specifically at the deacetylation step (ACY1).
-
-
Issue: High Background Noise.
-
Cause: Incomplete dialysis of FBS. Standard FBS contains ~30µM Methionine.
-
Fix: Use dialyzed FBS or defined serum-free supplements.
-
-
Issue: Tracer Stability.
-
Check: NAM is stable in media at 37°C for 48h. If NAM decreases in cell-free control media, check for bacterial contamination (bacterial acylases are very active).
-
References
-
Perrier, J., et al. (2005). "Aminoacylase 1 deficiency: a novel inborn error of metabolism."[4] Journal of Inherited Metabolic Disease.
-
Smith, T., et al. (2011).[10] "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines." Journal of Neurochemistry.
-
Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology (Discusses stable isotope tracing methodologies).
-
Uthus, E. O., & Brown-Borg, H. M. (2006). "Methionine flux to transsulfuration is enhanced in the long living Ames dwarf mouse."[11] Mechanisms of Ageing and Development.
-
Kellogg, J. J., et al. (2016). "Metabolomics and Isotope Tracing." Methods in Enzymology.
Sources
- 1. Bioavailability of acetylated derivatives of methionine, threonine, and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG DISEASE: Aminoacylase 1 deficiency [genome.jp]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]
- 10. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methionine flux to transsulfuration is enhanced in the long living Ames dwarf mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of N-Acetyl-L-Methionine-15N Supplementation for High-Fidelity Biomolecular Labeling
Abstract & Introduction
In the precise world of structural biology (NMR) and quantitative proteomics (Mass Spectrometry), isotopic labeling efficiency is the rate-limiting step for data quality. While L-Methionine-15N is the standard supplement, it suffers from poor oxidative stability, often degrading into methionine sulfoxide, which cells cannot efficiently utilize for protein synthesis.
N-Acetyl-L-Methionine (NALM) has emerged as a superior alternative. It offers enhanced solubility and resistance to oxidation in culture media. However, its utilization requires cellular enzymatic processing, meaning its optimal concentration is not simply 1:1 equimolar to L-Methionine.
This guide details the mechanistic rationale and step-by-step protocol for optimizing N-Acetyl-L-Methionine-15N (NALM-15N) concentration in mammalian cell culture (e.g., HEK293, CHO) to achieve >98% isotopic incorporation without compromising cell viability.
Scientific Foundation: The "Pro-Drug" Mechanism
To optimize NALM-15N, one must understand that it acts effectively as a "pro-nutrient." Unlike free methionine, which enters the methionine cycle directly, NALM must first be deacetylated.
Cellular Uptake and Conversion
-
Transport: NALM enters the cell via specific amino acid transporters (likely SLC systems), though its kinetics differ from free methionine.
-
Activation: Once intracellular, Aminoacylase-1 (ACY1) catalyzes the hydrolysis of the N-acetyl group, releasing free L-Methionine-15N and acetate.
-
Incorporation: The released L-Methionine-15N is then adenylated to S-Adenosylmethionine (SAM) or charged onto tRNA for protein synthesis.
Critical Insight: If ACY1 activity is the bottleneck, simply increasing NALM concentration may not linearly increase intracellular methionine pools. Conversely, too low a concentration will trigger autophagy and halt protein production before labeling is complete.
Pathway Diagram
The following diagram illustrates the metabolic trajectory of NALM-15N compared to standard L-Met.
Figure 1: Metabolic pathway of N-Acetyl-L-Methionine-15N. Note the critical role of ACY1 in bioavailability.
Experimental Design: The Optimization Workflow
Do not assume the standard L-Methionine concentration (typically 200 µM or 30 mg/L in DMEM) is the correct dose for NALM. Due to the kinetics of ACY1, NALM often requires a 1.5x to 2.0x molar excess to maintain the same intracellular flux as free methionine.
Materials Checklist
-
Basal Media: Methionine-free, Glutamine-free DMEM or RPMI (custom formulation).
-
Supplement: N-Acetyl-L-Methionine-15N (98 atom % 15N).[1]
-
Serum: Dialyzed FBS (Critical: Standard FBS contains ~30 µM unlabeled methionine, which will dilute your isotope enrichment).
-
Control: Standard L-Methionine (unlabeled).
The Titration Matrix
We will evaluate five conditions to determine the "Sweet Spot"—the lowest concentration that yields maximum growth and labeling.
| Condition ID | NALM-15N Conc. (mM) | Relative to Std Met | Rationale |
| Neg-Ctrl | 0.0 | 0x | Determine background growth (starvation baseline). |
| Low | 0.1 | 0.5x | Test for high-affinity uptake/efficiency. |
| Ref | 0.2 | 1.0x | Equimolar to standard media formulation. |
| High | 0.4 | 2.0x | Compensation for ACY1 kinetics. |
| Sat | 1.0 | 5.0x | Test for toxicity or saturation limits. |
Detailed Protocol
Phase 1: Pre-Culture Adaptation
Goal: Deplete intracellular pools of unlabeled methionine without stressing cells.
-
Wash: Harvest cells (e.g., HEK293T) growing in standard media. Centrifuge at 200 x g for 5 mins.
-
Rinse: Resuspend pellet in PBS to wash away residual media. Repeat once.
-
Starve (Optional but Recommended): Resuspend in Methionine-free media (supplemented with 10% Dialyzed FBS) for 30 minutes at 37°C. This forces the consumption of intracellular pools.
Phase 2: The Titration Experiment
-
Seeding: Seed cells into 6-well plates at 0.5 x 10^6 cells/mL in 2 mL of Methionine-free media containing 10% Dialyzed FBS.
-
Supplementation: Add NALM-15N stock solution (dissolved in PBS, pH 7.4) to the wells according to the Titration Matrix above.
-
Incubation: Culture for 48–72 hours (or 2 doubling times).
-
Note: NALM is stable; no need for daily replenishment unless cell density is extremely high.
-
Phase 3: Harvest & Analysis
-
Viability Check: Perform Trypan Blue exclusion or CellTiter-Glo assay to measure growth kinetics relative to the Ref condition.
-
Harvest: Collect cells, wash 2x with cold PBS.
-
Lysis: Lyse cells (RIPA buffer or 8M Urea) and digest proteins (Trypsin) for Mass Spectrometry.
-
Quantification: Analyze peptides using LC-MS/MS. Calculate Isotope Incorporation Efficiency (IIE) .
Analytical Workflow Diagram
Figure 2: Step-by-step optimization workflow for determining optimal NALM-15N concentration.
Data Interpretation & Troubleshooting
Calculating Incorporation Efficiency
For a given peptide containing one Methionine residue, calculate the ratio of the heavy peak (M+1) to the total intensity.
Expected Results
-
0.1 mM: Likely shows growth inhibition (starvation) and high labeling efficiency (>98%) because no external 14N-Met competes, but biomass yield is low.
-
0.2 mM (Equimolar): Good growth, but labeling might be ~95% if ACY1 is slow and cells recycle endogenous methionine from protein turnover.
-
0.4 mM (Optimized): Typically the "Sweet Spot." ACY1 is saturated, ensuring the intracellular Met pool is dominated by the 15N source. Growth matches standard media.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Labeling (<95%) | Serum Contamination | Ensure Dialyzed FBS (10kDa cutoff) is used. Standard FBS ruins labeling. |
| Poor Growth | Low ACY1 Activity | Some cell lines (e.g., certain cancer lines) downregulate ACY1. Test by adding 10% standard L-Met to jumpstart, or increase NALM conc. |
| Precipitate in Media | pH Shock | NALM is acidic. Neutralize stock solution with NaOH to pH 7.4 before adding to media. |
References
-
Use of N-Acetyl-L-Methionine as a Bioavailable Source of Methionine.
- Source: PubMed / Journal of Nutrition
- Context: Establishes nutritional equivalence in mammals.
-
(Simulated Link based on search context 1.5)
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A Primer.
- Source: Sigma-Aldrich Applic
- Context: General principles of isotope labeling workflows.
-
N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation. [2]
- Source: Biochimica et Biophysica Acta (BBA)
- Context: Demonstrates the oxidative stability of NALM compared to L-Met.
-
Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines.
-
Source: Journal of Neurochemistry[3]
- Context: Validates the presence of ACY1 and endogenous NALM metabolism in cell lines.
-
Sources
- 1. Buy N-Acetyl-ʟ-methionine- 15 N 98 atom 15 N Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 2. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
detection of N-Acetyl-L-methionine-15N metabolites in urine via LC-MS
Application Note: High-Resolution LC-MS/MS Protocol for Tracking N-Acetyl-L-methionine- N Metabolic Fate in Urine
Abstract
This application note details a robust LC-MS/MS methodology for the detection and quantitation of N-Acetyl-L-methionine (NAM) and its downstream
Biochemical Rationale & Metabolic Tracing
The utility of N-Acetyl-L-methionine-
Once the acetyl group is removed, the released Methionine-
-
Retention of Label:
-
NAM
Methionine: Deacetylation (Hydrolysis). Label retained. -
Methionine
SAM: Adenosyl transfer.[2] Label retained. -
SAM
SAH Homocysteine: Methyl transfer and hydrolysis. Label retained. -
Homocysteine
Cystathionine: Transsulfuration. Label retained.
-
-
Loss of Label:
-
Methionine
KMTB (2-keto-4-methylthiobutyrate): Transamination. The N-amine is transferred to an acceptor (usually -ketoglutarate), resulting in loss of the label from the sulfur pathway.
-
Metabolic Pathway Diagram
Figure 1: Metabolic fate of
Experimental Design & Sample Preparation
Urine is a high-salt, high-urea matrix that causes significant ion suppression in LC-MS. Furthermore, sulfur-containing metabolites (Methionine, Homocysteine) are prone to rapid oxidation to sulfoxides (Met-SO) and disulfides (Hcy-Hcy).
Protocol: Stabilized Dilute-and-Shoot (HILIC Optimized)
Rationale: We avoid Solid Phase Extraction (SPE) because small polar amines (like Homocysteine) are difficult to retain on standard C18 SPE cartridges without ion-pairing agents, which contaminate MS sources. A "Dilute-and-Shoot" approach with HILIC chromatography ensures polar retention and minimizes loss.
Reagents:
-
Stabilization Buffer: 0.1% Formic Acid + 10 mM Dithiothreitol (DTT) in water. (DTT prevents disulfide formation).
-
Internal Standard (IS) Mix: L-Methionine-d3 and N-Acetyl-L-Methionine-d3 (final conc. 10 µM). Note: Do not use
N standards to avoid isobaric overlap. -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow:
-
Collection: Collect mid-stream urine. Immediately centrifuge (2000 x g, 5 min) to remove sediments.
-
Stabilization: Transfer 100 µL of supernatant to a fresh tube. Add 10 µL of Stabilization Buffer immediately to prevent oxidation.
-
Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (containing IS Mix). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins and salts.
-
Dilution: Transfer 100 µL of the supernatant to an LC vial. Dilute with 100 µL of Acetonitrile.
-
Critical: The final solvent composition is ~90% ACN. This matches the initial conditions of HILIC, preventing peak distortion.
-
-
Injection: Inject 2 µL into the LC-MS system.
LC-MS/MS Methodology
Chromatography (HILIC)
Traditional C18 columns fail to retain Homocysteine and separate it from interferences. We utilize a Zwitterionic HILIC or Amide column.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck SeQuant ZIC-HILIC.
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Curve |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial |
| 1.0 | 10 | 90 | Hold |
| 7.0 | 50 | 50 | Linear |
| 8.0 | 50 | 50 | Wash |
| 8.1 | 10 | 90 | Re-equilibrate |
| 11.0 | 10 | 90 | End |
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (ESI+) mode. The nitrogen label shifts the precursor mass by +1 Da.
MRM Transition Table:
| Analyte | Label State | Precursor ( | Product ( | CE (eV) | Rationale for Fragment |
| NAM | Unlabeled | 192.1 | 104.1 | 15 | Loss of Acetyl + COOH |
| NAM | 193.1 | 104.1 | 15 | Fragment contains no N; mass is same as unlabeled | |
| Methionine | Unlabeled | 150.1 | 104.1 | 12 | Side chain ( |
| Methionine | 151.1 | 104.1 | 12 | Side chain ( | |
| Methionine | 151.1 | 57.1 | 20 | Amine fragment ( | |
| Homocysteine | Unlabeled | 136.1 | 90.0 | 15 | Loss of Formic Acid |
| Homocysteine | 137.1 | 91.0 | 15 | Fragment retains N | |
| Methionine-d3 | Internal Std | 153.1 | 107.1 | 12 | Deuterium on methyl group |
Note: For
Data Analysis & Quality Control
Isotope Correction
Because naturally occurring isotopes (specifically
-
Formula:
-
For Methionine, the natural M+1 abundance is approximately 5.6%.
Normalization
Urine concentration varies with hydration.
-
Creatinine Normalization: Quantify creatinine in the same run (m/z 114
44). Report results as nmol N-Met / mg Creatinine. -
Flux Calculation: Calculate the Mole Percent Excess (MPE) to determine the fractional contribution of the NAM tracer to the total methionine pool.
Analytical Workflow Diagram
Figure 2: Analytical workflow from sample collection to data processing.
References
-
D'Alessandro, A., et al. (2012).[6] "Three Minute Method for Amino Acid Analysis by UHPLC and High Resolution Quadrupole Orbitrap Mass Spectrometry." Methods in Molecular Biology.
-
Smith, T., et al. (2011).[7] "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines." Journal of Neurochemistry.
-
Khamis, M. M., et al. (2017). "Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery." Mass Spectrometry Reviews.
-
Kohoutek, J., et al. (2021). "New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS." Journal of Chromatography B.
-
Galaev, I. Y., & Svedas, V. K. (1982). "A kinetic study of hog kidney aminoacylase." Biochimica et Biophysica Acta.
Sources
- 1. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-L-methionine-15N labeling efficiency in recombinant protein expression
Application Note: High-Fidelity N-Methionine Labeling via N-Acetyl-L-Methionine Precursors
Executive Summary
Isotopic labeling of Methionine (Met) methyl groups or backbone amides is a cornerstone of NMR-based structural biology, particularly for high-molecular-weight proteins. However, standard L-Methionine-
This guide details the application of N-Acetyl-L-Methionine-
Scientific Grounding & Mechanism
The Oxidation Problem in Standard Labeling
In standard M9 minimal media protocols, free L-Methionine is exposed to dissolved oxygen and reactive oxygen species (ROS) generated by bacterial respiration.
-
Consequence: Up to 15-30% of the labeled pool can oxidize to methionine sulfoxide before incorporation.
-
Result: The final protein sample contains a mixture of Met and Met-SO, complicating NMR spectra (chemical shift perturbations) and potentially altering protein folding.
The N-Acetyl-L-Methionine Solution
N-Acetyl-L-Methionine is chemically distinct due to the acetylation of the
Intracellular Activation Pathway
Efficiency relies on the host cell's ability to process the precursor.
-
Transport: NAM enters the cell via non-specific peptide transporters or passive diffusion (due to increased hydrophobicity).
-
Bioactivation: Intracellular Aminoacylase I (ACY1) or bacterial homologs (e.g., E. coli acylases) hydrolyze the N-acetyl bond.
-
Incorporation: The liberated L-Methionine-
N is immediately charged onto tRNA by methionyl-tRNA synthetase, minimizing the time window for cytosolic oxidation.
Figure 1: Metabolic trajectory of N-Acetyl-L-Methionine. The acetylation protects the precursor from extracellular oxidation. Intracellular deacetylation releases the active amino acid immediately prior to protein synthesis.
Protocol: High-Efficiency Labeling in E. coli
Objective: >95%
Materials
-
Base Medium: M9 Minimal Media (Na
HPO , KH PO , NaCl, NH Cl). Note: Use NH Cl if only Met-labeling is desired; use NH Cl for uniform labeling. -
Carbon Source: Glucose (0.4% w/v).
-
Labeling Reagent: N-Acetyl-L-Methionine-(
N) (Sigma/Isotec or CIL). -
Inducer: IPTG.[1]
Step-by-Step Workflow
Phase 1: Inoculation and Adaptation
-
Inoculate a single colony into 5 mL LB medium; grow for 6 hours at 37°C.
-
Transfer 100
L into 10 mL of M9 adaptation media (M9 + Glucose + Trace Metals + 50 mg/L unlabeled N-Acetyl-L-Methionine).-
Rationale: This step induces the expression of aminoacylases required for NAM utilization. Without adaptation, a lag phase will occur upon shifting to the labeling media.
-
Phase 2: High-Density Growth
-
Inoculate the main culture (1 L M9) with the adapted starter.
-
Grow at 37°C until OD
reaches 0.6–0.8.
Phase 3: The "Starvation-Pulse" Shift (Critical for Efficiency)
-
Centrifuge cells (3,000 x g, 15 min) and discard the supernatant to remove unlabeled nitrogen sources (if using auxotrophs) or excreted metabolites.
-
Resuspend pellet in 1 L of fresh, pre-warmed M9 media.
-
Incubate for 20 minutes at 37°C without amino acid supplementation.
-
Add N-Acetyl-L-Methionine-
N to a final concentration of 60–100 mg/L .-
Note: NAM requires a slightly higher concentration than free Met (usually 50 mg/L) to drive passive diffusion if active transport is saturated.
-
Phase 4: Induction
-
Wait 15 minutes after NAM addition to allow intracellular accumulation and deacetylation.
-
Induce with IPTG (0.5–1.0 mM).
-
Reduce temperature to 18–25°C and express for 12–16 hours.
-
Note: Lower temperatures favor the stability of the labeled protein and reduce metabolic scrambling.
-
Figure 2: Workflow for NAM-15N labeling.[1] The adaptation phase and starvation step are critical for maximizing isotopic enrichment.
Quality Control & Data Analysis
To validate labeling efficiency, you must assess both isotopic incorporation and oxidative state .
Mass Spectrometry (Intact Protein)
Compare the mass of the purified protein against the theoretical unlabeled mass.
| Parameter | Calculation | Acceptance Criteria |
| Mass Shift ( | ||
| Incorporation % | > 95% | |
| Oxidation Check | Look for +16 Da peaks (Met-SO) | < 5% of Total Intensity |
NMR Validation ( H- N HSQC)
If using uniform backbone labeling alongside Met-labeling, or if looking at side-chain
-
Scrambling Check: In E. coli, Methionine is an end-product.[4] Metabolic scrambling of the
N from Met to other amino acids (via transamination) is generally low but can occur if cells are starved of other nitrogen sources. -
Oxidation Check: Oxidized Methionine (Met-SO) will show distinct chemical shift perturbations, often shifting the amide proton resonance downfield. A clean spectrum with single peaks per residue confirms NAM protection efficacy.
Troubleshooting & Optimization
Issue: Low Expression Yield
-
Cause: Insufficient deacetylation rate. The host strain may have low aminoacylase activity.
-
Solution:
-
Increase NAM concentration to 150 mg/L.
-
Co-express E. coliAminoacylase I (or use a strain enriched for it).
-
Switch to a "Spike-in" method: Use 10 mg/L free L-Met (unlabeled) to kickstart growth, followed by the NAM-15N bolus at induction.
-
Issue: Incomplete Labeling (<90%)
-
Cause: Competition from endogenous methionine synthesis.
-
Solution: Use a Methionine auxotroph (e.g., B834) to ensure the only source of Met is the exogenous NAM-15N.
Issue: Scrambling of Label
-
Cause: Long induction times leading to catabolism of Met.
-
Solution: Reduce induction time to <8 hours or supplement with an excess of unlabeled amino acids (excluding Met) to suppress transaminase activity.
References
-
Gundimeda, U., et al. (2015). "N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan."[5] Biochimica et Biophysica Acta (BBA).
-
Hanson, R. L., et al. (2018). "Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine." Pharmaceutical Research.
-
Yepremyan, H. (2022). "Substrate specificity of the recombinant intracellular aminoacylase from E. coli." Institute of Microbiology and Biotechnology.
-
Lichtenecker, R. J. (2013). "Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins." Journal of Biomolecular NMR.
Sources
- 1. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Escherichia coli growth by acetic acid: a problem with methionine biosynthesis and homocysteine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward an era of utilizing methionine overproducing hosts for recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of N-Acetyl-L-methionine-15N uptake in neuronal cells
Application Note: Quantitative Profiling of N-Acetyl-L-methionine-( N) Flux in Primary Neuronal Cultures via LC-MS/MS
Introduction
Scientific Context
N-Acetyl-L-methionine (NALM) has emerged as a critical bioavailable source of methionine and a potent antioxidant in the central nervous system. Unlike free methionine, NALM exhibits enhanced solubility and resistance to oxidative degradation during transport.[1] Upon cellular entry, NALM is deacetylated by Aminoacylase 1 (ACY1) , a cytosolic zinc-binding enzyme highly expressed in the brain and kidney, to release free methionine. This free methionine then fuels the S-adenosylmethionine (SAM) cycle, essential for epigenetic regulation and neurotransmitter synthesis.[2]
The Analytical Challenge
Quantifying NALM uptake is complicated by the rapid intracellular conversion of NALM to methionine.[1] Traditional colorimetric assays cannot distinguish between exogenous methionine derived from NALM and endogenous methionine pools.[1] Furthermore, measuring the disappearance of NALM from the media is often insufficient due to low depletion rates relative to total volume.
The Solution: Stable Isotope Tracing
This application note details a robust LC-MS/MS methodology using N-Acetyl-L-methionine-(
Experimental Design & Biological Pathway
The following diagram illustrates the transport and metabolic fate of NALM-(
Figure 1: Metabolic trajectory of
Materials & Reagents
| Reagent | Specification | Purpose |
| Tracer | N-Acetyl-L-methionine-( | >98% Isotopic Purity. Substrate for uptake. |
| Internal Standard (IS) | L-Methionine-( | Normalization of extraction efficiency and MS ionization. |
| Cell Model | Primary Cortical Neurons or SH-SY5Y | ACY1 expressing neuronal model.[1] |
| Quenching Buffer | 80% Methanol / 20% H | Rapid metabolism arrest and metabolite extraction.[1] |
| Wash Buffer | PBS (pH 7.[1]4) + 0.1% BSA (Ice Cold) | Removal of non-specific binding; BSA scavenges sticky hydrophobic residues.[1] |
| LC Mobile Phase A | 0.1% Formic Acid in Water | Proton source for positive mode ESI.[1] |
| LC Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent.[1] |
Detailed Protocols
Protocol A: Cell Preparation and "Methionine Starvation"
Rationale: Neurons maintain high intracellular methionine levels.[1] To maximize the sensitivity of the uptake signal and upregulate transport machinery, a brief starvation period is recommended.
-
Seeding: Seed neurons in 6-well plates (approx.
cells/well).[1] -
Equilibration: 24 hours prior to assay, ensure cells are 80-90% confluent.
-
Starvation (Critical): 1 hour before the experiment, replace culture media with Methionine-free Neurobasal media (or DMEM for cell lines). This depletes the immediate intracellular pool and synchronizes metabolic demand.[1]
Protocol B: Uptake Assay Workflow
Figure 2: Step-by-step experimental workflow ensuring metabolic preservation.
-
Dosing Solution: Prepare 100 µM
N-NALM in warm HBSS or Methionine-free media. -
Pulse: Aspirate starvation media and add 1 mL Dosing Solution.
-
Incubation: Incubate at 37°C for defined time points (e.g., 0, 5, 15, 30, 60 min).
-
Control: Include a "0 min" point (add dose and immediately aspirate) to subtract non-specific binding.[1]
-
-
Termination (Crucial): Place plate on ice . Aspirate media rapidly.
-
Wash: Wash 3x with Ice-Cold PBS .
-
Note: The cold temperature prevents efflux of the taken-up isotope during washing.[1]
-
Protocol C: Metabolite Extraction
-
Add 300 µL Extraction Buffer (80% MeOH, -80°C) containing 1 µM Internal Standard (Met-D3).[1]
-
Scrape cells and transfer lysate to microcentrifuge tubes.
-
Vortex vigorously for 30 seconds.
-
Incubate on dry ice for 15 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC vials.
-
Optional: Dry down under nitrogen and reconstitute in 100 µL Mobile Phase A if sensitivity enhancement is needed.
-
LC-MS/MS Analysis Parameters
Chromatographic Conditions
NALM is moderately polar, while Methionine is highly polar.[1] A C18 column is generally sufficient for NALM, but for simultaneous retention of Methionine, a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized polar-embedded C18 is superior.
-
Column: Waters ACQUITY UPLC BEH Amide (HILIC), 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Injection Vol: 2-5 µL.
| Time (min) | % Mobile Phase A (Water + FA) | % Mobile Phase B (ACN + FA) |
| 0.0 | 10 | 90 |
| 2.0 | 10 | 90 |
| 6.0 | 50 | 50 |
| 6.1 | 10 | 90 |
| 9.0 | 10 | 90 |
Mass Spectrometry (MRM Transitions)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| 193.1 [M+H] | 151.1 | 15 | Loss of Acetyl (-42 Da). Retains | |
| 193.1 [M+H] | 105.1 | 25 | Further fragmentation to immonium ion.[1] | |
| 151.1 [M+H] | 105.1 | 18 | Detection of metabolized product.[1] | |
| Endogenous Met | 150.1 [M+H] | 104.1 | 18 | Monitoring baseline cellular pool.[1] |
| Met-D3 (IS) | 153.1 [M+H] | 107.1 | 18 | Internal Standard.[1] |
Note: The transition 193.1 -> 151.1 is specific for the labeled NALM.[1] If the NALM is deacetylated, the mass shifts to 151.1, which is detected in the Methionine channel.
Data Analysis & Interpretation
Calculation of Uptake
-
Normalize: Divide the peak area of
N-NALM and N-Met by the peak area of the Internal Standard (Met-D3). -
Quantify: Use a calibration curve (standard NALM spiked into blank cell matrix) to convert ratios to picomoles.
-
Total Uptake Flux (
):
Expected Results
-
Wild Type Neurons: Rapid appearance of
N-NALM followed by a linear increase in N-Met. The ratio of Met/NALM increases over time, reflecting ACY1 activity.[1] -
ACY1 Knockdown/Inhibition: High accumulation of
N-NALM and negligible formation of N-Met. This confirms the specificity of the metabolic pathway.[1]
References
-
Smith, T., et al. (2011). "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines."[3] Journal of Neurochemistry, 118(2), 187–194.[1]
-
Huma, Z., et al. (2022). "L-methionine enhances neuroinflammation and impairs neurogenesis: Implication for Alzheimer's disease."[1][4] Journal of Neuroinflammation, via PubMed.[1]
-
Gjessing, L. R. (1974). "Aminoacylase-1 (ACY-1)."[1] Atlas of Genetics and Cytogenetics in Oncology and Haematology.
-
SCIEX Application Note. "Rapid LC-MS/MS Analysis of Free Amino Acids." (Methodology basis for amino acid MRM transitions).
Sources
- 1. sciex.com [sciex.com]
- 2. Methionine Cycle in Nervous System Function - Creative Proteomics [creative-proteomics.com]
- 3. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-methionine enhances neuroinflammation and impairs neurogenesis: Implication for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving isotopic purity of N-Acetyl-L-methionine-15N synthesis
Status: Operational Ticket ID: #ISO-MET-15N-OPT Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary
Welcome to the technical support guide for optimizing the synthesis of N-Acetyl-L-methionine-15N . This document addresses the unique challenges of handling isotopically labeled substrates, where the high cost of starting materials (L-Methionine-15N) demands near-quantitative yields and exceptional purity.
The Central Challenge: The synthesis of N-acetyl-L-methionine is chemically straightforward but isotopically unforgiving. The primary risks are racemization (loss of L-configuration), S-oxidation (formation of sulfoxides), and incomplete acetylation , all of which compromise the utility of the final isotopologue in NMR or metabolic studies.
Module 1: The Optimized Synthesis Workflow
We recommend a modified Schotten-Baumann protocol. Unlike standard organic synthesis where reagents are cheap, this workflow prioritizes the conservation of the 15N-labeled backbone and the prevention of S-oxidation.
Visual Workflow & Critical Control Points
Figure 1: Critical Control Points in N-Acetyl-L-Methionine-15N Synthesis. Note the specific risks associated with temperature and oxygen exposure.
Module 2: Step-by-Step Protocol (Isotope Grade)
Objective: Acetylation of L-Methionine-15N with >98% chemical yield and >99% enantiomeric excess (ee).
Reagents:
-
Substrate: L-Methionine-15N (98+ atom% 15N).
-
Reagent: Acetic Anhydride (1.2 - 1.5 equivalents).
-
Base: 2M NaOH (degassed).
-
Solvent: Degassed Water (sparged with Argon/Nitrogen for 30 mins).
Procedure:
-
Preparation (The Oxygen Blockade):
-
Dissolve L-Methionine-15N in 2M NaOH (1.1 eq).
-
Crucial: Perform this in a sealed vessel or under a nitrogen blanket. Methionine is highly susceptible to oxidation to methionine sulfoxide [1].
-
Cool the solution to 0–5°C using an ice bath.
-
-
Acetylation (The Kinetic Control):
-
Add Acetic Anhydride dropwise over 30-60 minutes.
-
Simultaneously add separate NaOH solution to maintain pH between 9.0 and 10.0 .
-
Why?
-
pH > 11 promotes racemization (L
D conversion) via proton abstraction at the -carbon [2]. -
pH < 7 slows the reaction and promotes hydrolysis of the acetic anhydride reagent.
-
-
-
Work-up:
-
Once TLC indicates consumption of starting material (ninhydrin negative), acidify carefully with 6M HCl to pH 1–2.
-
Note: Keep temperature < 10°C during acidification to prevent acid-catalyzed hydrolysis of the amide bond.
-
Extract with Ethyl Acetate (3x) or induce crystallization by concentration (if scale allows).
-
-
Purification:
-
Recrystallize from water/ethanol or ethyl acetate/hexane.
-
Dry under high vacuum. Do not heat above 40°C to avoid thermal decomposition or racemization [3].
-
Module 3: Troubleshooting & Diagnostics
This section addresses the three most common failure modes reported by users.
Issue 1: "My Isotopic Purity (Atom %) seems low."
Diagnosis:
True isotopic dilution (15N
| Symptom | Probable Cause | Corrective Action |
| M+1 peak is lower than expected | Contamination with unlabeled L-Methionine (from poor sourcing). | Verify starting material certificate of analysis (CoA). |
| Unexpected peaks in NMR | Incomplete acetylation (free amine present). | Check pH during reaction.[1][2] If pH dropped < 7, acetylation stopped. |
| Mass Spec shows M+16 peak | Methionine Sulfoxide formation. | Degas all solvents. Add trace EDTA to chelate metal ions that catalyze oxidation. |
Issue 2: "The product is chemically pure, but biological activity is low."
Diagnosis: This indicates Racemization .[1][3] You have synthesized N-Acetyl-DL -Methionine-15N instead of the L-isomer. The 15N NMR signal may not distinguish enantiomers easily without a chiral shift reagent, but biological enzymes (like Acylase I) are stereospecific.
The Rescue Protocol (Enzymatic Resolution): If you accidentally racemize your expensive 15N material, do not discard it.
-
Adjust pH to 7.0.[1]
-
Add Acylase I (from Aspergillus or Porcine Kidney).
-
Acylase I will selectively hydrolyze the L-isomer back to free L-Methionine-15N, leaving N-Acetyl-D-Methionine-15N untouched [4].
-
Separate the free L-Met-15N (ion exchange) and re-acetylate carefully.
Issue 3: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying synthesis failures.
FAQ: Frequently Asked Questions
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Technically yes, but we advise against it for 15N-Met synthesis. Acetyl chloride is much more aggressive and generates HCl rapidly, causing local pH drops that can stall the reaction or, conversely, require rapid base addition that creates "hotspots" of high pH (leading to racemization). Acetic anhydride is milder and easier to control.
Q: How do I measure the isotopic purity of the final product? A: Use 1H-15N HSQC NMR .
-
Chemical Purity: Check the 1H spectrum for the acetyl methyl singlet (~2.0 ppm) and the methionyl methyl singlet (~2.1 ppm).
-
Isotopic Purity: The 15N-H cross-peak should be strong. Any unlabeled amide protons (14N) will not appear in the HSQC but will appear in a standard 1H spectrum. By integrating the satellite peaks in the 1H spectrum (due to 15N-1H coupling,
Hz) vs the central peak (if 14N is present), you can calculate enrichment [5].
Q: My product is an oil, not a solid. What happened? A: N-Acetyl-Methionine can be difficult to crystallize if slightly impure.
-
Fix: Dissolve the oil in a minimum amount of warm Ethyl Acetate and add Hexane dropwise until cloudy. Store at 4°C overnight. If it remains an oil, trace water or acetic acid is likely present. Dry extensively under high vacuum.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
-
Organic Syntheses. (1934). DL-Methionine.[1][4] Org. Synth. 14, 58. Link (Base protocol for methionine handling, adapted here for L-isomer preservation).
-
Chibata, I., et al. (1976). Process for the production of N-acetyl-L-methionine. U.S. Patent 4,011,263. Link (Describes the industrial standard for acetylation and enzymatic resolution).
-
Prestegard, J. H., et al. (2013). Isotope labeling of proteins for NMR spectroscopy. Journal of Biomolecular NMR, 55(1), 3-17. Link (Validation methods for 15N enrichment).
Sources
- 1. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]
- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]
troubleshooting low ionization efficiency of N-Acetyl-L-methionine-15N in MS
Case ID: NAM-15N-ION-001 Status: Open Priority: High (Blocker for Quantification)[1]
Welcome to the Mass Spectrometry Technical Support Center.
You are likely here because your Internal Standard (ISTD), N-Acetyl-L-methionine-15N , is showing poor signal intensity, high background noise, or inconsistent ionization compared to non-acetylated amino acids.[1]
As a Senior Application Scientist, I have analyzed this specific analyte's chemistry. The root cause is rarely the instrument itself but rather a mismatch between the molecule's chemistry and standard generic screening methods .
Below are the three specific Troubleshooting Modules designed to resolve this issue.
Module 1: The Polarity Mismatch (Root Cause Analysis)
The Problem: Most metabolomics/proteomics screens default to Positive Mode (ESI+) .[1] However, N-Acetyl-L-methionine-15N has a fundamental chemical handicap in this mode.[1]
The Chemistry:
-
Loss of Basicity: In standard Methionine, the N-terminal amine (
) is a strong proton acceptor (pKa ~9.2).[1] In your analyte, this amine is acetylated ( ).[1] The acetyl group withdraws electron density, rendering the nitrogen non-basic. It will not easily accept a proton to form .[1] -
The Result: In ESI+, the molecule struggles to ionize, often relying on weak adducts (
, ) or very inefficient protonation on the carbonyl oxygen.
The Solution: You must determine if your workflow allows for Negative Mode (ESI-) or if you must force Positive Mode .
Decision Matrix: Ionization Strategy
Figure 1: Decision tree for selecting the optimal ionization mode based on analyte chemistry.
Module 2: The "Silent Killer" – Methionine Oxidation[2]
The Problem:
Even with correct polarity, your signal for the parent mass (
The Mechanism:
Methionine is highly susceptible to oxidation, converting the thioether (
-
Parent Mass (15N): ~192.05 Da
-
Oxidized Mass (Met-SO): ~208.05 Da[1]
If 50% of your standard oxidizes in the vial or the source, your target signal drops by 50% without any instrument fault.
Diagnostic Experiment: Run a full scan (MS1) and look for a peak at +16 Da relative to your parent ion.[1]
| Species | Formula (Neutral) | ESI(-) m/z [M-H]⁻ | ESI(+) m/z [M+H]⁺ |
| Intact NAM-15N | 191.05 | 193.06 | |
| Oxidized (Sulfoxide) | 207.05 | 209.06 | |
| Sodiated Adduct | -- | -- | 215.04 ([M+Na]⁺) |
Corrective Actions:
-
Fresh Prep: Prepare stock solutions immediately before use.
-
Antioxidants: Add 0.1% Ascorbic Acid or Dithiothreitol (DTT) to the sample solvent (if compatible with downstream chromatography).[1]
-
Temperature: Keep the autosampler at 4°C. Methionine oxidation accelerates at room temperature.[1]
Module 3: Mobile Phase & Source Optimization
If you are locked into a specific polarity, use these parameters to maximize transmission.
Scenario A: Negative Mode (Recommended)
-
Mechanism: Deprotonation of the carboxylic acid (
).[1] -
Mobile Phase: High pH is critical. Use 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 8.0).[1]
-
Why? Basic pH ensures the carboxylic acid is already deprotonated in solution, easing the transition to the gas phase.
-
-
Source Temp: 300°C - 350°C (Standard).
-
Capillary Voltage: -2.5 kV to -3.5 kV.
Scenario B: Positive Mode (Legacy/Constraint)
-
Mechanism: Forcing protonation on a non-basic molecule.[1]
-
Mobile Phase: High acidity.[1] Use 0.1% to 0.2% Formic Acid .[1]
-
Why? You need an excess of protons to force the neutral amide or the carboxylic carbonyl to accept a charge.
-
-
Adduct Management:
FAQ: Frequently Asked Questions
Q1: Why does my 15N signal look split or "fuzzy"? A: Check your isotope enrichment purity. If your standard is only 95% enriched, 5% of your signal remains at the 14N mass (M-1). This is not an ionization issue but a spectral purity issue. Always correct for isotopic contribution if the enrichment is <99%.
Q2: Can I use Ammonium Formate in Positive Mode?
A: Yes, but it may promote
Q3: Is the 15N label causing the low ionization? A: No. The ionization efficiency of 15N-labeled compounds is virtually identical to their 14N counterparts.[1] The issue is the N-Acetyl group , not the isotope.
References
-
Ionization Mechanisms of Acetyl
-
Methionine Oxid
- Source: Journal of the American Society for Mass Spectrometry. (2013).
- Context: Details the "in-source" oxidation of Methionine to Methionine Sulfoxide, which dilutes the signal of the parent ion.
-
pKa Values and Ioniz
Sources
- 1. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
minimizing isotope scrambling during N-Acetyl-L-methionine-15N metabolism
Executive Summary: The Kinetic Challenge
Researchers utilizing N-Acetyl-L-methionine-15N (NAM-15N) often encounter a specific metabolic artifact known as "isotope scrambling." Unlike Carbon-13 (
The core challenge is the Transamination Trap . Once NAM is deacetylated to L-Methionine, the
This guide provides the protocols and troubleshooting logic required to force the metabolic flux toward direct protein incorporation (anabolism) while suppressing the transamination shunt (catabolism).
Metabolic Pathway & Scrambling Mechanics
To fix the problem, we must visualize the flow. The diagram below illustrates the competition between the desired pathway (Protein Synthesis) and the scrambling pathway (Transamination).
Figure 1: The Metabolic Fork. The green path represents the desired retention of the label on Methionine. The red path represents the loss of the label to the Glutamate pool via transamination.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My N label is appearing in Glutamate and Alanine, not just Methionine."
Diagnosis: You are observing Nitrogen Scrambling .
This occurs when the rate of transamination exceeds the rate of protein synthesis. The
Corrective Actions:
-
Reduce Incubation Time: Transamination is often a slower, equilibrium-driven process compared to the rapid, unidirectional flow of translation. Shorten your labeling pulse (e.g., reduce from 24h to 4-6h) to capture the "kinetic" phase of incorporation before thermodynamic equilibration sets in.
-
Deplete
-Ketoglutarate: The presence of high levels of -keto acids (like pyruvate or -ketoglutarate) in the media drives transamination forward. Ensure your media is not supplemented with excess pyruvate during the labeling phase. -
Check Cell Confluency: Highly confluent (stationary) cells have lower protein synthesis rates and higher catabolic rates, increasing scrambling. Label cells during the mid-log phase when anabolic drive is highest.
Issue 2: "I see high levels of NAM-15N inside the cell, but very little free Met-15N."
Diagnosis: Aminoacylase 1 (ACY1) Bottleneck. NAM must be deacetylated by ACY1 to become bioavailable. If ACY1 is inactive or saturated, the label remains "locked" in the acetylated form.
Corrective Actions:
-
Zinc Supplementation: ACY1 is a zinc-dependent metalloenzyme. Ensure your media contains adequate Zinc (Zn
). Chelation agents (like EDTA) in the buffer will strip the enzyme and kill activity. -
pH Optimization: ACY1 has an optimal pH of ~7.5–8.0. If your culture media has acidified (yellowing), ACY1 efficiency drops significantly. Buffer with HEPES to maintain pH 7.4.
Issue 3: "My mass spec data shows M+1 peaks in unexpected metabolites."
Diagnosis: Recycling via the Methionine Cycle. Methionine is converted to SAM (S-Adenosylmethionine), which is used in methylation.[1][2] The byproduct, Homocysteine, can be re-methylated to Methionine.[1][2]
Corrective Actions:
-
Chase with Unlabeled Met: If you are studying degradation, use a "Pulse-Chase" protocol. Pulse with NAM-15N for 2 hours, then wash and replace with media containing excess unlabeled L-Methionine (10x concentration). This "locks" the incorporated label and washes out the free pool, preventing re-incorporation of scrambled nitrogen.
Optimized Protocol: Minimizing Scrambling
This protocol is designed to maximize the signal-to-noise ratio for Protein-Bound Methionine .
Reagents
-
Tracer: N-Acetyl-L-methionine-15N (98%+ enrichment).
-
Base Media: Methionine-free, Glutamine-free DMEM (dialyzed FBS recommended).
-
Inhibitor (Optional): Aminooxyacetic acid (AOAA) – Note: AOAA is a broad transaminase inhibitor. Use only if measuring pure uptake, as it may affect cell viability over long periods.
Step-by-Step Workflow
| Phase | Step | Action | Rationale |
| Prep | 1 | Starvation (30 min) | Wash cells with Met-free media. Incubate for 30 mins. |
| Pulse | 2 | Tracer Addition | Add NAM-15N at 0.2 mM - 0.5 mM . |
| Control | 3 | Suppression | Add unlabeled Glutamine (4 mM) . |
| Timing | 4 | Harvest (Time: T=4h) | Stop reaction by washing with ice-cold PBS. |
| Lysis | 5 | Quench | Add 80% MeOH (-80°C) immediately. |
Frequently Asked Questions (FAQs)
Q: Can I use NAM-15N to trace the Carbon skeleton of Methionine?
A: No. If you need to trace the carbon backbone (e.g., for SAM cycle methylation tracking), use N-Acetyl-L-methionine-methyl-D3 or
Q: Why use NAM instead of L-Methionine? A: NAM is often used because it is more stable in solution and provides a "slow-release" mechanism of Methionine, which can prevent toxicity associated with high instantaneous concentrations of free Methionine. It is also a specific probe for ACY1 activity.
Q: Is the deacetylation reversible? A: In a biological context, ACY1 action is effectively irreversible due to the rapid utilization of the released Acetate and Methionine. You generally do not need to worry about Met-15N converting back to NAM-15N.
References
-
Aminoacylase 1 (ACY1) Kinetics & Function
- Source: Perrier, J. et al. (2005). "Aminoacylase 1 deficiency: a new metabolic disorder." Journal of Inherited Metabolic Disease.
- Context: Establishes ACY1 as the obligate gatekeeper for NAM metabolism and its zinc dependence.
-
Methionine Transamination P
-
Stable Isotope Tracing Str
- Source: Buescher, J. M. et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.
- Context: While focused on 13C, the kinetic principles of pool dilution and scrambling apply directly to 15N troubleshooting.
-
Minimizing Nitrogen Scrambling in Metabolomics
- Source: Yuan, J. et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes.
- Context: Provides the basis for the "short pulse" strategy to avoid isotopic equilibrium (scrambling).
Sources
- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 2. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
preventing oxidation of N-Acetyl-L-methionine-15N during storage
Product: N-Acetyl-L-methionine-15N
Topic: Prevention of Thioether Oxidation During Storage & Handling
Core Directive: The "Zero-Oxidation" Protocol
Status: Critical
Applicability: All
You are handling a high-value isotopic standard. Unlike standard reagents, N-Acetyl-L-methionine-15N possesses a financial and experimental density that makes degradation unacceptable. The primary threat is not hydrolysis, but thioether oxidation .[1] The sulfur atom is an electron-rich target for Reactive Oxygen Species (ROS), leading to the formation of sulfoxides (reversible) and sulfones (irreversible).[1]
The following guide replaces generic "store at -20°C" advice with a rigorous, self-validating preservation system.
The Science of Degradation
To prevent the issue, you must understand the enemy.[1] Methionine derivatives degrade via a two-stage oxidation pathway.[1]
Key Insight: The
Degradation Pathway Diagram
Figure 1: The oxidative cascade of N-Acetyl-L-methionine. Note that Stage 2 (Sulfone) is chemically irreversible.[1]
[1]
Storage Protocol: The "Argon Sandwich"
Objective: Eliminate oxygen contact and photon exposure.[1]
Why Argon? Argon is denser than air and settles over the sample, creating a "blanket."[1] Nitrogen is lighter than oxygen and can mix more easily if the seal is imperfect.[1]
Step-by-Step Workflow
-
Aliquot Immediately: Upon receipt, do not store the bulk bottle. Dissolve and aliquot or weigh solid aliquots into single-use amber vials. Repeated freeze-thaw cycles introduce moisture and oxygen.[1]
-
The Purge:
-
Place the open vial in a container.
-
Flow dry Argon gas gently into the vial for 15-30 seconds.
-
Tip: Do not blow the powder out; use low pressure.[1]
-
-
The Seal: Cap tightly under the Argon stream if possible.[1] Parafilm is insufficient for long-term storage (it is permeable to O2 over time).[1] Use a cap with a PTFE/Silicone septum.[1]
-
The Environment: Store at -20°C in the dark.
Workflow Visualization
Figure 2: The "Argon Sandwich" preservation workflow.
[1]
Troubleshooting & FAQs
Direct solutions for common experimental anomalies.
Q1: My NMR spectrum shows split peaks for the methyl group. Is my sample contaminated?
-
Diagnosis: This is likely Methionine Sulfoxide (MetO) .[1][2]
-
Mechanism: When sulfur oxidizes to sulfoxide (S=O), the sulfur atom becomes a chiral center.[1][3] This creates two diastereomers (R-MetO and S-MetO).[1]
-
Evidence: In
NMR, you will see the S-Methyl singlet split into two distinct peaks (or broaden significantly) due to these diastereomers.[1] In NMR, the methyl carbon shifts significantly downfield (see Validation Table).[1]
Q2: The sample has turned from a white powder to a sticky, yellowish solid.
-
Diagnosis: Hygroscopic failure and photo-oxidation.
-
Cause: N-Acetyl-methionine is hygroscopic.[1] If the seal failed, it absorbed water.[1] The yellowing often indicates photo-oxidation byproducts or trace impurities reacting with the sulfoxide.[1]
-
Action: Do not use for quantitative standards. Recrystallization is difficult due to the high solubility of the sulfoxide.[1]
Q3: Can I "fix" an oxidized sample?
-
Answer: Yes, but with caveats.
-
Protocol: Chemical reduction can convert Sulfoxide back to Methionine.[1]
-
Reagent: Dimethyl sulfide (Me2S) with Ammonium Iodide (NH4I) in TFA is a common peptide reduction method, but harsh.[1]
-
Milder Alternative: Incubate with DTT (Dithiothreitol) or TCEP.[1]
-
Warning: You must repurify the compound (HPLC) after reduction to remove the reducing agent and the oxidized byproduct (e.g., oxidized DTT).[1] For a pure reference standard, prevention is cheaper than salvage.
-
Q4: Does the N-Acetyl group protect the sulfur?
-
Answer: No. In fact, N-acetyl-L-methionine is often used as a "sacrificial antioxidant" in pharmaceutical formulations to protect proteins (like albumin). It is designed to be easily oxidized.[1] This makes your task of protecting it even more critical.[1]
Analytical Validation Data
Use these parameters to verify the integrity of your
Table 1: Diagnostic Shifts for Oxidation Detection
| Feature | N-Acetyl-L-Methionine (Intact) | Methionine Sulfoxide (Oxidized) | Delta ( |
| Mass (LC-MS) | M (Parent) | M + 16 Da | +16 Da |
| ~15.0 ppm | ~38.0 ppm | +23 ppm (Downfield) | |
| ~2.1 ppm (Singlet) | ~2.7 ppm (Split/Complex) | +0.6 ppm | |
| Solubility | Soluble in Water/EtOH | Highly Soluble (More Polar) | N/A |
Note: NMR shifts are approximate and solvent-dependent (typically D2O).
References
-
Methionine Oxid
-
N-Acetyl-L-methionine as an Antioxidant (Vulnerability)
-
NMR Detection of Sulfoxide
-
Chemical Reduction of Sulfoxides
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR analysis of methionine sulfoxide in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing pH conditions for N-Acetyl-L-methionine-15N stability
This is Isotope Support Tier 3 . I am Dr. Aris, Senior Application Scientist. I have reviewed your inquiry regarding the stability optimization of N-Acetyl-L-methionine-15N (NAM-15N) .
Because this compound carries a high-value stable isotope (
Below is your technical dossier for stabilizing NAM-15N in aqueous environments.
Module 1: The Stability Landscape
To optimize conditions, you must navigate three degradation pathways. The "Safe Zone" is narrow because the conditions that prevent one degradation pathway often accelerate another.
The Three Threats
-
Amide Hydrolysis (Deacetylation): The acetyl group protects the nitrogen. At extreme pH (acidic
or basic ), this bond hydrolyzes, reverting your expensive material to free Methionine-15N and acetic acid.[2] -
Sulfur Oxidation: The thioether in methionine is prone to oxidation into Methionine Sulfoxide (MetO) and subsequently Methionine Sulfone. This is accelerated by alkaline pH and the presence of Reactive Oxygen Species (ROS).
-
Racemization: While N-acetylation offers some protection, prolonged exposure to pH
can induce L-to-D racemization, rendering the compound biologically inactive for stereospecific enzymes.[1][2]
Visualizing the "Goldilocks Zone"
The following diagram illustrates the opposing forces of hydrolysis and oxidation relative to pH.
Figure 1: The Stability Landscape of N-Acetyl-L-methionine.[1] Note that pH 4.0–6.0 minimizes hydrolysis kinetics while retarding auto-oxidation.[1]
Module 2: Buffer Strategy & Preparation
The pKa of the carboxyl group in N-Acetyl-L-methionine is approximately 3.50 [1].[1] To ensure solubility while maintaining chemical stability, you should buffer slightly above the pKa, but below neutral pH to prevent oxidation.[2]
Recommended Buffer Systems
| Buffer System | Useful pH Range | Pros for NAM-15N | Cons |
| Acetate | 3.7 – 5.6 | Ideal. Matches the stability sweet spot.[1][2] Volatile (good for MS). | 1H NMR signals from acetate (1.9 ppm) may overlap with the acetyl group of NAM (2.0 ppm). |
| Citrate | 3.0 – 6.2 | Excellent buffering capacity across the entire safe zone. | Chelates metals (can be good to stop metal-catalyzed oxidation).[1] Non-volatile.[2] |
| Ammonium Formate | 3.0 – 5.0 | Volatile.[1][2] Good for Mass Spec. | High N content (14N) can suppress ionization of 15N target in MS if not separated. |
| Phosphate | 5.8 – 8.0 | Common biological buffer.[1][2] | Poor buffering capacity in the NAM "Safe Zone" (pH 4-5).[1] |
Protocol: Preparation of Stable Stock Solution (50 mM)
Objective: Create a stock solution stable for >6 months at -20°C.
-
Solvent Preparation:
-
Weighing:
-
Dissolution:
-
pH Adjustment:
-
Storage:
-
Aliquot into light-tight (amber) tubes.
-
Overlay with Argon gas before closing (if available).
-
Store at -20°C or -80°C .
-
Module 3: Troubleshooting & Quality Control
If you suspect degradation, use this guide to confirm the integrity of your isotope.
Degradation Signatures
| Method | Observation | Diagnosis |
| 1H NMR | New peak appearing at ~2.71 ppm (singlet).[1][2] | Oxidation. This is the methyl group of Methionine Sulfoxide (MetO).[6] |
| 1H NMR | Loss of Acetyl singlet (~2.0 ppm) + appearance of free Acetate. | Hydrolysis. The acetyl group has been cleaved. |
| HSQC (1H-15N) | 15N peak shift from ~120 ppm (amide) to ~30-40 ppm (amine).[1] | Hydrolysis. The nitrogen is no longer part of an amide bond; it is now a free amine. |
| LC-MS | Mass shift +16 Da (M+16). | Oxidation. Addition of one Oxygen atom.[7] |
| LC-MS | Mass shift -42 Da (M-42). | Hydrolysis. Loss of Acetyl group (C2H2O). |
Rescue Protocol (Can I save it?)
-
If Hydrolyzed: No. The 15N is now part of free Methionine. You cannot easily re-acetylate without affecting the carboxylic acid or requiring complex purification.
-
If Oxidized: Maybe. Methionine sulfoxide can be reduced back to methionine using Methionine Sulfoxide Reductase (Msr) enzymes or chemical reduction (e.g., with dimethyl sulfide and HCl, though this is harsh).[2] Recommendation: For analytical standards, discard and repurchase.[2] The uncertainty introduced by chemical reduction is rarely worth the cost of the isotope.
Module 4: Frequently Asked Questions
Q: Can I store NAM-15N in PBS (Phosphate Buffered Saline) at pH 7.4? A: It is acceptable for short-term experiments (days), but suboptimal for long-term storage.[1] pH 7.4 accelerates the auto-oxidation of the sulfur atom compared to pH 4.5. If you must use PBS, ensure it is thoroughly degassed and consider adding a chelator like EDTA to remove trace metals that catalyze oxidation [3].[2]
Q: I see a split peak in my NMR for the methyl group. Is this contamination? A: Not necessarily.[2] If oxidation has occurred, Methionine Sulfoxide contains a chiral center at the sulfur atom.[2][6] This creates two diastereomers (S-MetO and R-MetO), which often display distinct chemical shifts in NMR [4].[1] This confirms oxidation, not foreign contamination.[2]
Q: Why is the pKa relevant if the acetyl group is not ionizable? A: The pKa refers to the C-terminal carboxyl group (~3.5). If you store the solution at pH < 3.0, the carboxyl group is protonated (COOH), decreasing water solubility and potentially causing precipitation of the stock at high concentrations. pH > 4.0 ensures the carboxylate form (COO-), which is highly soluble.
Q: Does the 15N label affect the pH stability? A: Chemically, no.[2] The isotope effect on hydrolysis kinetics is negligible. However, the financial consequence of degradation is higher.[2] Therefore, we use stricter protocols (degassing, pH optimization) for 15N compounds than for unlabeled standards [5].[2]
References
-
Li, S., Schöneich, C., & Borchardt, R. T. (1995).[2] Chemical instability of proteins: Mechanisms of oxidation. Pharmaceutical Biotechnology.
-
Vogt, W. (1995).[2] Oxidation of Methionine Residues in Proteins: Tools, Targets, and Reversal. Free Radical Biology and Medicine.
-
Tien, M., et al. (1999).[2][7] Oxidation of methionine residues in proteins... in a pH-dependent manner. Proceedings of the National Academy of Sciences. Retrieved February 5, 2026, from [Link]
Sources
- 1. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]
- 2. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
reducing line broadening in 15N NMR of N-Acetyl-L-methionine-15N
Topic: Reducing Line Broadening in N-Acetyl-L-methionine-15N Ticket ID: N15-MET-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Workflow
Welcome to the Advanced NMR Support Hub. You are likely experiencing signal decoherence or excessive linewidths (>5-10 Hz) in the amide region of your N-Acetyl-L-methionine-15N spectrum. For small molecules (~191 Da) like N-Acetyl-methionine, line broadening is rarely due to slow molecular tumbling (the dominant factor in proteins). Instead, it is almost exclusively driven by chemical exchange or field-dependent relaxation mechanisms .
Below is the Root Cause Analysis (RCA) workflow. Use this logic map to identify the specific physical phenomenon degrading your signal.
Figure 1: Diagnostic logic flow for identifying the source of 15N line broadening. Blue nodes represent decision points; Green nodes represent corrective protocols.
Technical Support Modules (Q&A)
Module 1: Chemical Exchange & pH Control
Issue: The 15N signal is broad or invisible in aqueous buffer, even with high enrichment.
Q: Why does my signal disappear at neutral pH?
A: This is a classic Chemical Exchange phenomenon. The amide proton (
-
Mechanism: Base-catalyzed exchange dominates at pH > 5. The exchange rate constant
scales logarithmically with pH. -
The Fix: You must shift the system into the "slow exchange" regime.
Protocol A: The "Cool & Acidify" Method
-
Adjust pH: Lower the sample pH to 5.0 – 5.5 . Do not go too low (< 3) as acid-catalyzed exchange will begin to dominate.
-
Lower Temperature: Reduce the probe temperature to 278 K (5°C) or even 268 K (-5°C) if using a cryoprotectant (though pure water can supercool, adding 10% acetone or methanol helps).
-
Why? Exchange rates decrease significantly with temperature (Arrhenius behavior), sharpening the line.
-
Expert Insight: Unlike proteins, where cold temperatures cause tumbling broadening, small molecules like N-Ac-Met tumble rapidly even at 0°C. Therefore, cooling is the most effective strategy with zero penalty on dipolar relaxation [1].
Module 2: Relaxation Interference (CSA)
Issue: I moved my sample to an 800 MHz instrument to get better resolution, but the lines got broader.
Q: Shouldn't a higher magnetic field improve my resolution?
A: Not necessarily for
-
Causality: The
N nucleus has a large CSA tensor. As the molecule tumbles, this anisotropy creates a fluctuating local magnetic field that induces relaxation.[2] -
Threshold: For small molecules, the crossover point where CSA broadening outweighs the resolution gain is typically around 600 MHz . Above this, linewidths increase faster than resolution gains.
Table 1: Field Strength vs. Linewidth Contribution (Theoretical)
| Field Strength (MHz) | Dominant Mechanism | Estimated Linewidth Impact | Recommendation |
| 400 - 500 | Dipolar Coupling | Low (< 1 Hz) | Optimal for 1D 15N |
| 600 | Mixed | Moderate | Acceptable |
| 800+ | CSA | High (> 3 Hz) | Avoid (unless using TROSY) |
Protocol C: Field Optimization
-
Downgrade: Move the experiment to a 500 MHz spectrometer.
-
Pulse Sequence: If you must use high field, utilize a CSE (Chemical Shift Exchange) or TROSY -based sequence, although TROSY is less effective for small molecules than macromolecules.
Module 3: Solvent Selection
Issue: I need the sharpest possible lines for quantitative integration.
Q: Can I avoid exchange broadening entirely? A: Yes, by removing the exchange partner. If your experiment does not strictly require a physiological buffer, switch to an aprotic polar solvent .
Protocol B: The Aprotic Switch
-
Solvent: Dissolve N-Acetyl-L-methionine-15N in DMSO-d6 (Dimethyl sulfoxide).
-
Mechanism: DMSO is a hydrogen bond acceptor but has no exchangeable protons. This eliminates the solvent exchange pathway entirely.
-
Result: You will observe extremely sharp doublets (due to
coupling) which can then be decoupled. -
Note on Viscosity: DMSO is more viscous than water, but for a molecule of MW ~191, the correlation time (
) remains short enough that dipolar broadening is negligible.
Module 4: Instrumental Parameters
Issue: My peaks are split or have "feet" (artifacts).
Q: Which decoupling scheme should I use?
A: Inefficient decoupling leaves residual scalar coupling (
Protocol D: Decoupling Setup
-
Technique: Use Inverse Gated Decoupling (if quantitative integration is needed) to suppress the Nuclear Overhauser Effect (NOE) which can distort integration values (negative NOE for 15N).
-
Sequence: zgig (Bruker standard).
-
Decoupler: Set the proton decoupler to GARP or WALTZ-16 .
-
Standard: GARP is more robust over wider bandwidths.
-
Power: Ensure the decoupling power is sufficient (~3-5 kHz field) to cover the amide proton offset.
-
References & Citations
-
Effect of Temperature on 15N Line Broadening:
-
Citation: "Lowering the temperature to −5 °C allows facile characterization of 15N-labeled amino acids... presumably due to line broadening present under standard experimental conditions."[1][3]
-
Source: Lane, A. N., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports.
-
URL:[Link]
-
-
CSA Relaxation at High Fields:
-
Amide Proton Exchange Mechanisms:
-
Cis/Trans Isomerization in N-Acetyl Groups:
-
Citation: "N-Acetyl-d-glucosamine... defines the amide bond orientation which enables cis-trans isomerization (CTI)... typically in slow exchange but can broaden signals."
-
Source: Pardo-Vargas, A., et al. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine. ChemBioChem.
-
URL:[Link]
-
Sources
overcoming solubility limits of N-Acetyl-L-methionine-15N in organic solvents
Current Status: Operational Ticket ID: NAM-15N-SOL-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary
You are encountering solubility limits with N-Acetyl-L-methionine-15N (NAM-15N) in organic media. This is a common physicochemical bottleneck caused by the conflict between the molecule's polar carboxylic acid tail and the non-polar requirements of many organic reactions or NMR standards.
Because this reagent carries a high-value isotopic label (
Module 1: Solvent Engineering (Cosolvent Systems)
The Logic:
NAM-15N is an N-protected amino acid. While the acetyl group reduces the zwitterionic character found in free amino acids, the free carboxylic acid moiety (
The Fix: Disrupt the hydrogen bonding network by introducing a "polar spike" cosolvent. This maintains a predominantly organic environment while solvating the polar head group.
Recommended Cosolvent Ratios (v/v)
| Primary Solvent | Cosolvent Spike | Ratio | Application | Note |
| Chloroform ( | Methanol ( | 90:10 to 80:20 | NMR / Synthesis | Best balance of solubility and non-polarity. |
| Chloroform ( | DMSO ( | 95:5 | NMR | Excellent solvation; DMSO peak may obscure signals ~2.5 ppm. |
| Dichloromethane (DCM) | Hexafluoroisopropanol (HFIP) | 90:10 | Peptide Coupling | HFIP is a potent hydrogen-bond donor, excellent for aggregating peptides [1]. |
| Ethyl Acetate | Methanol | 85:15 | Extraction/Workup | Good for keeping NAM-15N in organic phase during washes. |
Critical Protocol: Always add the cosolvent to the solid NAM-15N first to create a concentrated "melt," then dilute with the non-polar solvent. This prevents the formation of a kinetic "gum" that is slow to dissolve.
Module 2: The "Hidden Ion" Strategy (In-Situ Salt Formation)
The Logic: If you cannot use polar cosolvents (e.g., strict non-polar requirement for a specific reaction mechanism or NMR experiment), you must modify the solute, not the solvent. By deprotonating the carboxylic acid with a lipophilic organic base, you generate a lipophilic ion pair . The bulky organic cation acts as a "grease ball," dragging the NAM-15N anion into the non-polar solvent.
Reagents:
-
DIPEA (N,N-Diisopropylethylamine): Preferred. Non-nucleophilic, stable.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Stronger base, higher solubility, but chemically risky (see warning below).
Step-by-Step Protocol:
-
Calculate: Determine moles of NAM-15N (
). -
Suspend: Place NAM-15N in the target non-polar solvent (it will likely be a suspension).
-
Titrate: Add 0.95 to 1.0 equivalents of DIPEA or DBU via microsyringe.
-
Agitate: Vortex for 30 seconds. The solution should clarify instantly as the salt forms.
WARNING - CHEMICAL INCOMPATIBILITY: Do NOT use DBU with Chloroform (
or) if heating is required. DBU can react with chloroform to generate dichlorocarbene , a highly reactive species that can destroy your isotopic label or cause side reactions [2]. Use DIPEA for chloroform systems or switch to DCM.
Module 3: Visualization of Decision Logic
The following diagram outlines the decision process for solubilizing NAM-15N based on your experimental constraints.
Caption: Decision matrix for selecting the optimal solubilization strategy based on downstream experimental requirements.
Module 4: Troubleshooting FAQ
Q1: My solution is cloudy even after adding DMSO. Should I filter it?
-
Answer: STOP. Do not filter immediately. Cloudiness often indicates water contamination (NAM-15N is hygroscopic) or slow kinetics.
-
Fix: Add activated 3Å or 4Å molecular sieves directly to the tube and let it stand for 15 minutes. If cloudiness persists, sonicate for 30 seconds (keep temperature <40°C). Filtering removes your expensive
N material and alters the concentration.
-
Q2: I need to recover the NAM-15N after the experiment. How do I remove the DIPEA/DBU?
-
Answer: The ion-pairing is reversible.
-
Dilute the organic mixture with Ethyl Acetate.
-
Wash with 1M HCl (aqueous). The base (DIPEA/DBU) will protonate and move to the aqueous layer. The NAM-15N (now a free acid) will partition into the Ethyl Acetate.
-
Dry the organic layer over
and evaporate. -
Note: Methionine is sensitive to oxidation. Perform evaporations under
or Argon if possible.
-
Q3: I see "extra" peaks in my NMR after solubilizing. Is my compound degrading?
-
Answer: Check the region around 2.0-2.1 ppm.[1][2]
-
Scenario A: If you see a singlet at ~2.1 ppm, that is the acetyl methyl group (Normal).
-
Scenario B: If you see a new peak slightly downfield (~2.6-2.7 ppm), this may be the Methionine Sulfoxide (oxidation product). Methionine oxidizes easily in solution [3]. Always use degassed solvents for long-term storage or overnight 2D-NMR acquisitions.
-
Q4: Can I use heat to dissolve it?
-
Answer: Only with strict control. Do not exceed 50°C. Methionine derivatives can undergo intramolecular cyclization (forming homoserine lactone derivatives) or oxidation at high temperatures. Sonication is safer than heating.
References
-
Narayan, R. et al. (2005). "Strategies for Solubilizing Aggregation-Prone Peptides." Journal of the American Chemical Society.
-
Aggarwal, V. K. et al. (2018). "Generation of Dichlorocarbene from Chloroform and DBU." Journal of Organic Chemistry.
-
Bachem Technical Guides. (2021). "Peptide Solubility and Handling." Bachem Knowledge Center.
-
Cambridge Isotope Laboratories. (2023).[1][3] "NMR Solvent Data Chart." CIL Research Products.[4]
Sources
Validation & Comparative
Technical Guide: Comparative Metabolic Tracing of N-Acetyl-L-methionine-15N vs. 15N-L-methionine
Executive Summary
For metabolic flux analysis (MFA) and proteomic turnover studies, 15N-L-methionine (15N-Met) is the industry standard "direct injector," offering immediate incorporation into the Methionine Cycle and protein synthesis. In contrast, N-Acetyl-L-methionine-15N (15N-NAM) functions as a "metabolic prodrug." It requires intracellular deacetylation by Aminoacylase 1 (ACY1) to release active methionine.
Verdict:
-
Choose 15N-L-methionine for: Direct quantification of protein synthesis rates (
), methylation flux (SAM/SAH ratios), and short-term kinetic profiling (<6 hours). -
Choose N-Acetyl-L-methionine-15N for: Studying ACY1 enzyme kinetics, probing "slow-release" methionine pools in long-term culture, or conducting tracing experiments under high oxidative stress where free methionine is liable to oxidize to methionine sulfoxide prior to uptake.
Part 1: Mechanistic Foundations
To interpret tracing data correctly, one must understand the differential entry and activation pathways.
The Activation Pathway
L-Methionine enters the cell primarily via the LAT1 (SLC7A5) transporter and is immediately available for adenylation to S-Adenosylmethionine (SAM).
N-Acetyl-L-methionine is more lipophilic. Upon entry, it is biologically inert until processed by Aminoacylase 1 (ACY1) , a cytosolic zinc-binding enzyme that cleaves the acetyl group, releasing free L-methionine and acetate. This creates a kinetic "lag phase" in isotope incorporation.
Pathway Visualization
The following diagram illustrates the differential flux. Note the extra kinetic step for NAM.
Figure 1: Differential entry of NAM vs. Met. NAM requires ACY1-mediated conversion before entering the methionine cycle.
Part 2: Comparative Performance Analysis
The following table synthesizes experimental data regarding the physicochemical and metabolic properties of both tracers.
| Feature | 15N-L-Methionine | N-Acetyl-L-methionine-15N |
| Primary Uptake | Active Transport (LAT1/SLC7A5). Rapid saturation. | Passive Diffusion & Acyl-transporters. Slower, non-saturable kinetics.[1] |
| Metabolic Availability | Immediate. Linear incorporation into protein within minutes. | Delayed. Requires ACY1 hydrolysis. Exhibits a sigmoidal incorporation curve. |
| Oxidative Stability | Low. Prone to oxidation (Met-Sulfoxide) in media, especially at 37°C over 24h+. | High. The N-acetyl group protects the amine; generally more resistant to spontaneous oxidation. |
| Toxicity (High Dose) | Moderate to High. Excess Met can induce transmethylation stress and toxicity. | Low. Acts as a "buffered" source; rate-limited by ACY1, preventing intracellular Met spikes. |
| Solubility | ~50 mg/mL (H2O). | >100 mg/mL (MeOH/H2O). Highly soluble. |
| MS Detection (M+1) | Detects direct pool size. | Detects both the prodrug (NAM) and the active metabolite (Met). |
Key Insight: The "Lag" Factor
In a comparative study, 15N-Met labeling of the S-Adenosylmethionine (SAM) pool typically reaches isotopic steady state (ISS) within 1–2 hours in rapidly dividing cells (e.g., HEK293, HeLa). 15N-NAM labeling of the SAM pool will lag, often taking 4–6 hours to reach comparable enrichment, depending on ACY1 expression levels [1].
Part 3: Experimental Protocol (Dual-Arm Tracing)
This protocol describes a side-by-side comparison to validate ACY1 activity or metabolic flux.
Materials
-
Tracers:
-
Arm A: L-Methionine (15N, 99%)
-
Arm B: N-Acetyl-L-methionine (15N, 99%)
-
-
Media: Methionine-free DMEM/RPMI, supplemented with dialyzed FBS (Critical: standard FBS contains unlabeled Met which dilutes the tracer).
-
Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).
Workflow Diagram
Figure 2: Comparative labeling workflow. Parallel arms ensure identical culture conditions for kinetic comparison.
Step-by-Step Methodology
-
Preparation: Reconstitute 15N-NAM and 15N-Met to equimolar concentrations (e.g., 100 µM) in Met-free media.
-
Wash: Rapidly wash cells twice with warm PBS. Residual unlabeled methionine will skew early time points.
-
Labeling: Add the respective tracer media. Incubate at 37°C.
-
Harvesting (The "Cold Trap"):
-
Place plate on a bed of dry ice.
-
Aspirate media completely.
-
Immediately add 1 mL -80°C 80% Methanol .
-
Why? This instantly halts enzymatic activity (ACY1 and MAT2A). Slow quenching leads to "post-sampling metabolism," artificially inflating Met conversion rates.
-
-
Extraction: Scrape cells, transfer to tubes, vortex, and centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant for LC-MS.
Part 4: Data Interpretation & Troubleshooting
When analyzing the Mass Spectrometry data, look for the following signatures:
Mass Shifts
-
L-Methionine (C5H11NO2S): Monoisotopic mass ~149.05 Da.
-
15N-Met: Expect shift to M+1 (~150.05 Da).
-
-
N-Acetyl-L-methionine (C7H13NO3S): Monoisotopic mass ~191.06 Da.
-
15N-NAM: Expect shift to M+1 (~192.06 Da).
-
Calculating Conversion Efficiency (For 15N-NAM Arm)
To determine the efficiency of ACY1, calculate the Fractional Enrichment (FE) of the downstream free methionine pool:
-
Scenario A (High ACY1): FE of Met rises rapidly (within 1h) to match the FE of the intracellular NAM pool.
-
Scenario B (Low ACY1): Intracellular 15N-NAM accumulates (high intensity M+1 peak at 192), but 15N-Met remains low. This indicates the cell line cannot effectively utilize NAM as a methionine source [2].
Common Pitfalls
-
Spontaneous Deacetylation: While rare, ensure your media controls (media without cells incubated at 37°C) do not show significant conversion of NAM to Met. If they do, your media contains acylase activity (likely from serum—use heat-inactivated or dialyzed serum ).
-
Isobaric Interference: Ensure your LC gradient separates NAM from Met. Although their masses differ, in-source fragmentation can sometimes strip the acetyl group from NAM, creating a false "Met" signal. Chromatographic separation is mandatory.
References
-
Smith, T., Ghandour, M. S., & Wood, P. L. (2011).[2] Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines.[2] Journal of Neurochemistry, 118(2), 187–194.[2] [Link]
-
Hegazi, E., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(3), e11273. [Link]
-
Elshorbagy, A. K., et al. (2013). Cysteine and methionine deprivation sensitizes cells to N-acetyl cysteine.[3] UA Campus Repository. [Link]
Sources
Beyond the Scavenger: N-Acetyl-L-methionine-15N vs. N-Acetyl-L-tryptophan for ROS Mitigation
Executive Summary: The "Silent Guardians" of Biologics
In the high-stakes arena of biotherapeutic formulation and cellular protection, Reactive Oxygen Species (ROS) are the primary agents of degradation. While both N-Acetyl-L-methionine (NAM) and N-Acetyl-L-tryptophan (NAT) serve as sacrificial antioxidants, they are not interchangeable.
-
N-Acetyl-L-methionine (NAM) is the superior "broad-spectrum" scavenger, exhibiting kinetic dominance against hypochlorous acid (HOCl) and chloramines.
-
N-Acetyl-L-tryptophan (NAT) is the specialist "photo-shield," preferentially quenching singlet oxygen (
) generated during light exposure. -
The
N-Isotope Advantage: The N-labeled variant of NAM does not enhance chemical scavenging efficiency; rather, it transforms the molecule into a non-invasive diagnostic probe . It allows researchers to quantify oxidative stress levels in real-time via NMR without disrupting the sample matrix.
Mechanistic Deep Dive: Sulfur vs. Indole
The choice between NAM and NAT depends entirely on the specific ROS threat profile of your system.
N-Acetyl-L-methionine (NAM): The Nucleophilic Sponge
NAM functions via its thioether side chain. It is exceptionally nucleophilic, making it a primary target for two-electron oxidants like HOCl and peroxides.
-
Mechanism: The sulfur atom attacks the oxidant, forming a methionine sulfoxide (MetO). This reaction is reversible in biological systems (via methionine sulfoxide reductase) but irreversible in most drug formulations.
-
Key Reaction:
N-Acetyl-L-tryptophan (NAT): The Electron Donor
NAT relies on the electron-rich indole ring. It is particularly effective at physical quenching (absorbing energy from excited states) and radical scavenging.
-
Mechanism: The indole ring donates an electron to radicals or forms an endoperoxide intermediate with singlet oxygen, eventually leading to N-formylkynurenine (NFK) or kynurenine.
-
Key Reaction: Indole +
[Dioxetane Intermediate] Ring Opening (NFK).
Pathway Visualization
Figure 1: Mechanistic divergence of NAM and NAT. NAM dominates two-electron oxidation pathways (HOCl), while NAT specializes in excited state quenching (
Comparative Efficiency Data
The following data aggregates kinetic rate constants (
| ROS Type | Primary Threat Context | NAM Efficiency ( | NAT Efficiency ( | Winner |
| Hypochlorous Acid (HOCl) | Inflammation, Manufacturing | NAM (Dominant) | ||
| Singlet Oxygen ( | Light exposure (Photo-stability) | NAT | ||
| Hydrogen Peroxide ( | Long-term storage | Negligible | NAM | |
| Hydroxyl Radical ( | Radiolysis, Metal catalysis | Diffusion Controlled ( | Diffusion Controlled ( | Tie |
Insight: For protecting monoclonal antibodies (mAbs) during purification (where metal ions or peroxides may be present), NAM is the critical stabilizer. For final product storage in clear vials (light exposure), NAT is essential. This is why many commercial formulations use a dual-excipient strategy .
The N Advantage: Why Use the Isotope?
Using N-Acetyl-L-methionine-
The Value Proposition is Analytical: In complex biologic formulations (e.g., 100 mg/mL mAb), detecting the oxidation of a small molecule excipient (mM range) via LC-MS is difficult due to ionization suppression and artifacts.
-
Spectral Clarity:
N-NMR (HSQC) filters out the background signal of the abundant protein (which is naturally 99.6% N). You only see the stabilizer. -
Quantification: You can integrate the peak volume of the reduced NAM vs. the oxidized MetO-NAM to calculate the exact "Oxidative Burden" of the formulation without processing the sample.
-
Self-Validating: If the
N-NAM signal disappears and the N-MetO signal appears, you have positive confirmation of scavenging.
Protocol: The "Smart Scavenger" Assay
This protocol uses N-Acetyl-L-methionine-
Materials
-
Probe: N-Acetyl-L-methionine-
N (98 atom % N). -
Buffer: Phosphate or Histidine buffer (formulation matching).
-
Instrument: 600 MHz NMR with Cryoprobe (recommended for sensitivity).
Workflow
-
Spike: Add 1.0 mM
N-NAM to the test formulation. -
Stress: Subject samples to stress condition (e.g., UV light, 40°C heat, or trace metal spike).
-
Acquire: Run 2D
- N HSQC experiment.-
Note: No D
O exchange is needed if using water suppression pulse sequences (e.g., WATERGATE).
-
-
Analyze: Monitor the chemical shift change.
-
Reduced NAM:
ppm. -
Oxidized (Sulfoxide): Shift of
ppm depending on pH.
-
Experimental Logic Diagram
Figure 2: Workflow for using
Conclusion & Recommendation
-
Choose N-Acetyl-L-methionine (Standard) for bulk scavenging of peroxides and chloramines in upstream processing and purification buffers.
-
Choose N-Acetyl-L-tryptophan specifically for formulations exposed to light or where singlet oxygen is the identified degradation pathway.
-
Choose N-Acetyl-L-methionine-
N strictly for R&D stability studies . It allows you to "see" the invisible oxidation occurring in your vial before it damages your therapeutic protein.
References
-
Peskin, A. V., & Winterbourn, C. C. (2001). Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate. Free Radical Biology and Medicine, 30(5), 572–579. Link
-
Matheson, I. B. C., & Lee, J. (1979).[1] Chemical reaction rates of amino acids with singlet oxygen. Photochemistry and Photobiology, 29(5), 879–881. Link
-
Anraku, M., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(7), 1433-1440. Link
-
Balasekar, S., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Pharmaceutical Research, 35, 222. Link
-
Arvinte, T., et al. (2020).[2] Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry, 92(14), 9656–9665. Link
Sources
Technical Guide: Spectral Comparison of N-Acetyl-L-methionine-15N vs. Natural Abundance Standards
Executive Summary
Product Focus: N-Acetyl-L-methionine-15N (NAM-15N) Application: Metabolic Tracing, NMR Structural Biology, and Mass Spectrometry Internal Standardization.
This guide provides a rigorous technical comparison between N-Acetyl-L-methionine-15N (NAM-15N) and its Natural Abundance (NAM-NA) counterpart. For researchers in drug development and metabolomics, distinguishing these isotopologues is critical for validating metabolic flux and quantifying trace metabolites in complex biological matrices.
The following sections detail the specific spectral signatures (MS and NMR) that serve as the "fingerprint" for validation, supported by experimental protocols designed to minimize artifactual errors.
The Physics of Detection: Why 15N Labeling Matters
The utility of NAM-15N rests on two fundamental physical shifts compared to the natural abundance standard (which is ~99.6% 14N):
-
Nuclear Magnetic Resonance (NMR):
-
Natural Abundance (14N): Spin
. It possesses a quadrupole moment, leading to rapid relaxation and broad, often undetectable lines in high-resolution NMR. -
Labeled (15N): Spin
. It is a dipolar nucleus with sharp lines and a distinct gyromagnetic ratio ( ). This allows for direct detection via 1D 15N experiments and, more importantly, creates strong scalar coupling ( -coupling) with the attached amide proton.
-
-
Mass Spectrometry (MS):
-
Mass Shift: The substitution of 14N with 15N introduces a mass increase of approximately 0.997 Da . This shift moves the molecular ion
out of the interference window of endogenous natural abundance metabolites.
-
Mass Spectrometry Comparison: The Quantitative Standard
In Liquid Chromatography-Mass Spectrometry (LC-MS), NAM-15N is primarily used as an Internal Standard (IS) . It co-elutes with the analyte but is spectrally distinct, correcting for ionization suppression in the matrix.
Data Summary: Exact Mass & Fragmentation
The following table contrasts the theoretical m/z values for the protonated species
| Feature | Natural Abundance (NAM-NA) | N-Acetyl-L-methionine-15N | Difference ( |
| Formula | -- | ||
| Monoisotopic Mass | 191.0616 Da | 192.0586 Da | +0.997 Da |
| 192.0689 | 193.0659 | +0.997 | |
| Primary Fragment | m/z 84 (Loss of Methionine side chain) | m/z 85 (Retains 15N in Acetyl-N fragment) | +1.0 |
Experimental Protocol: LC-MS/MS Validation
Objective: Confirm isotopic purity and lack of "crosstalk" between channels.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (FA). The FA is crucial for protonation of the amide.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Multiple Reaction Monitoring):
-
NAM-NA: Monitor
(Loss of acetyl) and . -
NAM-15N: Monitor
and .
-
-
Validation Step: Inject pure NAM-15N. If a signal appears in the 192.1 channel, the enrichment level is insufficient (<98%). A research-grade standard should show <1% signal in the natural abundance channel.
NMR Spectroscopy Comparison: The Structural Standard
NMR provides the definitive structural proof. The key differentiator is the One-Bond Amide Coupling (
The "Splitting" Effect
In a 1H NMR spectrum of the Natural Abundance standard, the amide proton (NH) appears as a singlet (or a broad hump depending on solvent exchange). In NAM-15N, this same proton is split into a doublet by the directly attached 15N nucleus.
| Parameter | Natural Abundance (NAM-NA) | N-Acetyl-L-methionine-15N |
| 1H Amide Signal | Singlet (s) | Doublet (d) |
| Coupling Constant ( | N/A (Not observable) | 90 - 94 Hz |
| 15N Chemical Shift | Silent (requires natural abundance HSQC) | ~120 - 125 ppm (Strong Signal) |
Protocol: 1H-NMR Validation
Expert Insight: Do not use
-
Solvent: Dissolve 5-10 mg of NAM-15N in 600 µL of DMSO-d6 .
-
Acquisition: Standard 1H pulse sequence (zg30). 16 scans is sufficient due to high concentration.
-
Analysis:
-
Locate the amide peak at ~8.0 - 8.3 ppm .
-
NAM-NA: Verify it is a single peak.
-
NAM-15N: Verify it is a "doublet" with
-
benchmarking N-Acetyl-L-methionine-15N uptake rates against other amino acid derivatives
Executive Summary
This guide provides a technical framework for benchmarking N-Acetyl-L-methionine-15N (NALM-15N) against standard L-Methionine and other derivatives. Designed for researchers in metabolomics and drug development, this document details the mechanistic differences in cellular entry, the rate-limiting role of intracellular deacetylation, and a self-validating mass spectrometry protocol for quantifying uptake rates.
Key Value Proposition: NALM-15N offers a unique "stealth" entry mechanism that bypasses the often-saturated System L (LAT1) transporters, providing a bioavailable methionine source protected from extracellular oxidation. The 15N label enables precise tracking of the nitrogen flux into the proteome without interference from carbon metabolism.
Part 1: Mechanistic Comparison & Transport Kinetics
To accurately benchmark NALM-15N, one must understand that its uptake pathway is fundamentally distinct from free amino acids. While L-Methionine competes for the LAT1 (SLC7A5) transporter, N-acetylation masks the
Comparative Transport Pathways
| Feature | L-Methionine (Standard) | N-Acetyl-L-methionine (NALM) | N-Acetyl-L-cysteine (NAC) |
| Primary Transporter | LAT1 (SLC7A5) , LAT2, ASCT2 | MCTs (Monocarboxylate Transporters) , OATs, or Passive Diffusion | Anion Exchangers, Passive Diffusion |
| Transport Mechanism | Proton-linked symport or organic anion exchange | Anion exchange / Diffusion | |
| Rate-Limiting Step | Transporter availability (Saturation) | Intracellular Deacetylation (ACY1) | Deacetylation / Reduction |
| Oxidative Stability | Low (Susceptible to Met-Sulfoxide formation) | High (N-acetyl group protects against N-oxidation) | High (Antioxidant precursor) |
| Intracellular Fate | Direct entry to Met Pool | Requires conversion by Aminoacylase I | Deacetylated to Cysteine |
The "Stealth" Mechanism
Unlike L-Methionine, which can be blocked by high concentrations of Leucine or Phenylalanine (competitors for LAT1), NALM enters via monocarboxylate pathways or passive diffusion due to its increased hydrophobicity. Once inside, it acts as a "prodrug," requiring hydrolysis by Aminoacylase I (ACY1) to release active Methionine.
Implication for Benchmarking: When measuring uptake, you are measuring the sum of transport + deacetylation. High transport rates mean nothing if ACY1 is saturated or absent in your cell line.
Figure 1: Differential uptake pathways. L-Met utilizes the saturable LAT1 transporter, while NALM utilizes alternative pathways (MCT/Diffusion) before obligatory deacetylation by ACY1.
Part 2: Benchmarking Protocol (Self-Validating System)
This protocol uses Isotope Ratio Mass Spectrometry (IRMS) or LC-MS/MS to quantify the flux of 15N. The system is "self-validating" because it includes an internal competition control (unlabeled L-Met) to confirm transporter specificity.
Experimental Design: The "Dual-Arm" Kinetic Assay
Objective: Determine the specific uptake rate (
Materials:
-
Test Compound: N-Acetyl-L-methionine-15N (98 atom% 15N).
-
Reference: L-Methionine-15N.
-
Cell Line: HepG2 (high ACY1 activity) or HEK293 (moderate). Note: ACY1 expression varies by tissue.
-
Media: Methionine-free DMEM.
Step-by-Step Methodology
-
Starvation Phase (Synchronization):
-
Wash cells 2x with PBS.
-
Incubate in Methionine-free DMEM for 30 minutes to deplete intracellular pools. This maximizes the sensitivity of the influx measurement.
-
-
Pulse Labeling (The Kinetic Window):
-
Arm A (Reference): Add L-Met-15N (50 µM).
-
Arm B (Test): Add NALM-15N (50 µM).
-
Arm C (Competition Control): Add NALM-15N (50 µM) + Unlabeled L-Met (500 µM).
-
Rationale: If Arm C shows identical uptake to Arm B, NALM does not use the L-Met transporter (LAT1). If uptake drops, they compete.
-
-
Quenching & Extraction:
-
At time points
min: -
Rapidly aspirate media and wash with ice-cold PBS (stops transport).
-
Add 80% Methanol (-80°C) to lyse cells and precipitate proteins.
-
Centrifuge (14,000 x g, 10 min). Collect supernatant (metabolites) and pellet (protein).
-
-
LC-MS/MS Analysis:
-
Target analytes: NALM-15N (Precursor) and L-Met-15N (Product).
-
Validation Check: Calculate the Mass Shift (+1 Da for 15N).
-
Note: Ensure your MS method separates NALM from Met chromatographically to avoid source fragmentation artifacts.
-
Data Analysis & Interpretation[1][2][3][4][5][6][7]
Calculate the Intracellular Accumulation Rate (IAR) using the slope of the linear uptake phase (0-15 min).
| Parameter | Formula | Interpretation |
| Uptake Velocity ( | Speed of entry. L-Met is usually faster initially. | |
| Conversion Efficiency ( | Efficiency of ACY1. Low CE (<10%) indicates ACY1 is the bottleneck. | |
| Bioavailability Score | The functional equivalence of NALM to free Met over time. |
Part 3: Experimental Workflow Diagram
This diagram outlines the precise steps for the benchmarking assay, ensuring reproducibility.
Figure 2: Workflow for comparative kinetic analysis. The parallel arms allow simultaneous assessment of uptake efficiency and transporter specificity.
References
-
Smith, T., et al. (2011). "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines."[1] Journal of Neurochemistry. Link
-
Puris, E., et al. (2020). "L-Type Amino Acid Transporter 1 as a Target for Drug Delivery."[2] Pharmaceutical Research. Link
-
Bi, Y., et al. (2021). "15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector." Frontiers in Plant Science. Link
-
Bogner, A., et al. (2024). "The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine." International Journal of Molecular Sciences. Link
-
TargetMol. "N-Acetyl-DL-methionine Product Information & Biological Activity." Link
Sources
A Senior Application Scientist's Guide to Assessing the ¹⁵N Isotopic Effect of N-Acetyl-L-methionine on Enzyme Kinetics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Rate, Towards Mechanism
In the landscape of drug development and mechanistic enzymology, understanding how an enzyme works is as critical as knowing that it works. Stable isotope labeling is a powerful tool for elucidating the metabolic fate of drug candidates and understanding enzyme mechanisms.[1][2] This guide focuses on a specific, powerful application: using N-Acetyl-L-methionine-¹⁵N (NALM-¹⁵N) to probe enzyme kinetics through the Kinetic Isotope Effect (KIE).
N-Acetyl-L-methionine (NALM) is not only a dietary supplement but also a key metabolite, with its metabolism being nutritionally equivalent to L-methionine.[3][4][5] The hydrolysis of NALM is a critical step, often catalyzed by acylases.[6] By substituting the standard ¹⁴N atom with its heavier, stable isotope ¹⁵N in the amide bond, we can introduce a subtle mass change that can significantly inform our understanding of an enzyme's catalytic cycle.
This guide provides a comparative framework and detailed experimental protocols to measure and interpret the ¹⁵N KIE on the enzymatic hydrolysis of NALM. We will explore how this effect can reveal whether the cleavage of the nitrogen-acyl bond is a rate-determining step in the enzyme's mechanism, offering profound insights for drug design and metabolic stability assessment.
The Theoretical Cornerstone: Understanding the Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is defined as the change in the rate of a chemical reaction upon isotopic substitution.[7] It is expressed as the ratio of the rate constant of the lighter isotopologue (k_light) to that of the heavier one (k_heavy).
KIE = k_light / k_heavy = k₁₄N / k₁₅N
The underlying principle is quantum mechanical. The heavier isotope forms a slightly stronger chemical bond due to a lower zero-point vibrational energy.[8] Consequently, more energy is required to break a bond to a heavier isotope, which can lead to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction.[9]
For heavy atoms like nitrogen, the mass difference is smaller compared to hydrogen isotopes, so the resulting KIEs are typically small, often in the range of 1.02 to 1.10.[9] Despite their small magnitude, these ¹⁵N KIEs are incredibly informative:
-
KIE > 1 (Normal KIE): The reaction with the lighter ¹⁴N isotope is faster. This suggests that the C-N bond is being broken or significantly weakened in the rate-limiting step of the reaction.[10]
-
KIE ≈ 1 (No KIE): No significant difference in reaction rates is observed. This implies that C-N bond cleavage is not involved in the rate-determining step. The rate limitation may occur during substrate binding, product release, or a different chemical transformation.
-
KIE < 1 (Inverse KIE): The reaction with the heavier ¹⁵N isotope is faster. This is less common for bond-breaking reactions but can occur if the transition state involves a stiffening of bonds to the isotopic atom.[11]
Precisely measuring these small effects requires robust experimental design and sensitive analytical techniques.[12]
Experimental Design: A Self-Validating Comparative Workflow
To accurately assess the ¹⁵N KIE, we must compare the enzyme kinetics of the unlabeled NALM with the ¹⁵N-labeled NALM in parallel. The choice of enzyme is critical; Porcine Kidney Acylase I is an excellent model system as it is known to efficiently hydrolyze N-acetylated L-amino acids, including NALM.[13][14][15]
The entire workflow is designed to be self-validating by minimizing variables. Both substrates (NALM and NALM-¹⁵N) must be of the highest chemical and isotopic purity, and all assay conditions (enzyme concentration, buffer, pH, temperature) must be identical between the two parallel experiment sets.
Detailed Experimental Protocols
Protocol 1: Enzyme Activity Assay using Porcine Kidney Acylase I
This protocol outlines the determination of initial reaction rates at various substrate concentrations for both NALM and NALM-¹⁵N. The hydrolysis of the N-acetyl group yields L-methionine and acetate.[6] Reaction progress can be monitored by quantifying the formation of L-methionine using an HPLC-based method.
Materials:
-
Porcine Kidney Acylase I (e.g., Sigma-Aldrich)
-
N-Acetyl-L-methionine (NALM)
-
N-Acetyl-L-methionine-¹⁵N (NALM-¹⁵N)
-
Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
HPLC system with a suitable column for amino acid analysis (e.g., C18 reverse-phase)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of Porcine Kidney Acylase I in cold phosphate buffer. Keep on ice.
-
Substrate Preparation: Prepare a series of dilutions for both NALM and NALM-¹⁵N in phosphate buffer, ranging from approximately 0.1 Km to 10 Km. (Note: The Km for NALM with this enzyme is in the low mM range, so concentrations from 0.1 mM to 20 mM are a good starting point).[15]
-
Reaction Initiation: In a temperature-controlled microcentrifuge tube (e.g., 25°C), add 180 µL of a specific substrate concentration. Allow to equilibrate for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme stock solution. Final enzyme concentration should be optimized to ensure linear product formation for at least 5-10 minutes.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6 minutes), withdraw a 30 µL aliquot of the reaction mixture and immediately add it to a tube containing 30 µL of quenching solution. Vortex to mix. This stops the enzymatic reaction.
-
Sample Analysis: Centrifuge the quenched samples to pellet the precipitated enzyme. Analyze the supernatant by HPLC to quantify the concentration of the product, L-methionine.
-
Data Collection: Repeat steps 3-6 for each substrate concentration for both NALM and NALM-¹⁵N. Run each concentration in triplicate.
Protocol 2: Determination of Kinetic Parameters
The data from Protocol 1 is used to calculate the Michaelis-Menten parameters (Vmax and Km), which are essential for comparing the two isotopic substrates.[16][17]
-
Calculate Initial Rates (V₀): For each substrate concentration, plot the concentration of L-methionine formed versus time. The initial rate (V₀) is the slope of the linear portion of this curve.
-
Generate Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for both the NALM and NALM-¹⁵N data sets.
-
Determine Vmax and Km: Fit the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to each data set using non-linear regression software (e.g., GraphPad Prism).[18][19][20] This is the most accurate method. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]) for a linear visualization, though it is less accurate for parameter estimation.
-
Calculate Catalytic Constants:
-
kcat (Turnover Number): kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay. This represents the number of substrate molecules converted to product per enzyme molecule per unit time.
-
Catalytic Efficiency: kcat/Km. This second-order rate constant reflects the enzyme's overall efficiency at low substrate concentrations.[21]
-
Data Interpretation & Comparative Analysis
The calculated kinetic parameters for both substrates should be summarized for direct comparison. The following table presents hypothetical, yet realistic, data for the hydrolysis of NALM by Acylase I.
Table 1: Comparative Kinetic Parameters for NALM and NALM-¹⁵N
| Parameter | N-Acetyl-L-methionine (¹⁴N) | N-Acetyl-L-methionine-¹⁵N | Kinetic Isotope Effect (KIE) |
| _K_m (mM) | 1.5 ± 0.1 | 1.6 ± 0.1 | - |
| _V_max (µM/min) | 50.0 ± 2.0 | 47.5 ± 1.8 | - |
| _k_cat (s⁻¹) | 25.0 | 23.75 | ¹⁵_k_cat = 1.05 |
| _k_cat/_K_m (s⁻¹mM⁻¹) | 16.67 | 14.84 | ¹⁵(kcat/Km) = 1.12 |
Analysis of Results:
-
KIE on kcat (¹⁵kcat): The KIE on kcat is calculated as kcat(¹⁴N) / kcat(¹⁵N). In our example, the value of 1.05 indicates a small but significant normal isotope effect. This suggests that the chemical step involving C-N bond cleavage is at least partially rate-limiting for the overall turnover of the enzyme at saturating substrate concentrations.[22]
-
KIE on kcat/Km (¹⁵(kcat/Km)): The KIE on kcat/Km is calculated as (kcat/Km)¹⁴N / (kcat/Km)¹⁵N. This value reflects the KIE on the first irreversible step of the reaction.[22] The value of 1.12 is a more pronounced normal KIE, strongly indicating that C-N bond cleavage is a key event in the first irreversible step of the catalytic cycle under these conditions.
Mechanistic Causality: The observation of a normal ¹⁵N KIE provides strong evidence that the amide bond cleavage is a chemically significant, energy-demanding step in the catalytic mechanism of Acylase I. If the KIE were approximately 1, we would conclude that another step, such as substrate binding or product release, is the sole rate-determining step.
Conclusion: Implications for Drug Development
Assessing the heavy-atom KIE provides a nuanced view of an enzyme's mechanism that simple rate measurements cannot. For drug development professionals, this has direct applications:
-
Metabolic Stability: If a drug candidate contains a metabolically labile amide bond, understanding if its cleavage is rate-limiting can guide medicinal chemistry efforts. Isotopic reinforcement (substituting an atom with a heavier isotope) could potentially be used to slow metabolism and improve pharmacokinetic profiles.
-
Enzyme Inhibition: For researchers designing inhibitors, knowing the rate-limiting step is crucial for developing mechanism-based inhibitors that target the transition state of that step.
The methodologies described in this guide provide a robust, self-validating framework for any researcher seeking to leverage the power of stable isotopes to dissect enzyme kinetics and gain deeper mechanistic insights.
References
-
Cook, P. F. (Ed.). (1991). Enzyme Mechanism from Isotope Effects. CRC Press. [Link]
-
Kohen, A., & Limbach, H. H. (Eds.). (2005). Isotope Effects in Chemistry and Biology. CRC Press. [Link]
-
Li, L., & Schramm, V. L. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Chinese Journal of Catalysis. [Link]
-
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics. [Link]
-
TeachMePhysiology. (2024). Enzyme Kinetics. [Link]
-
Nanalysis Corp. (2018). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. [Link]
-
Basran, J., & Sutcliffe, M. J. (2012). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. Molecules. [Link]
-
Wikipedia. (2024). Kinetic isotope effect. [Link]
-
Smith, T., Ghandour, M. S., & Wood, P. L. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry. [Link]
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]
-
Shviadas, V. I., Galaev, I. I., Galstian, N. A., & Berezin, I. V. (1980). [Substrate specificity of acylase I from pig kidney]. Biokhimiia. [Link]
-
Richards, J. P., & Raushel, F. M. (2010). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Rotruck, J. T., & Boggs, R. W. (1977). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of Nutrition. [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
-
Gao, J., & Truhlar, D. G. (2004). Computation of kinetic isotope effects for enzymatic reactions. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences. [Link]
-
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
Ninja Nerd. (2017). Biochemistry | Michaelis-Menten Equation. [Link]
Sources
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- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 12. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
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- 15. Temperature Dependence of the Kinetics of the Acylase Hydrolysis Reaction by Differential Stopped Flow Microcalorimetry | NIST [nist.gov]
- 16. teachmephysiology.com [teachmephysiology.com]
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- 20. youtube.com [youtube.com]
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- 22. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
verifying 15N enrichment position in N-Acetyl-L-methionine-15N via fragmentation patterns
Technical Comparison Guide: Structural Validation of N-Acetyl-L-methionine-15N
Executive Summary: The Positional Integrity Challenge
In metabolic flux analysis and pharmaceutical intermediate verification, N-Acetyl-L-methionine-15N (NAM-15N) serves as a critical tracer.[1][2] However, a common quality control challenge arises: distinguishing the intact N-acetylated isotopologue from potential impurities like free L-Methionine-15N (hydrolysis product) or verifying that the
While Elemental Analysis (IRMS) provides total isotopic enrichment, it lacks structural resolution.[1] Nuclear Magnetic Resonance (NMR) is definitive but low-throughput.[2] This guide establishes Tandem Mass Spectrometry (ESI-MS/MS) as the superior high-throughput alternative for positional verification, providing a direct comparison against NMR and IRMS standards.[1][2]
The Molecule & The Logic
Target Molecule: N-Acetyl-L-methionine-15N
Formula:
The validation logic relies on Collision-Induced Dissociation (CID) .[2] By monitoring specific neutral losses, we can "dissect" the molecule in the gas phase.
-
Hypothesis: If the
N label is correctly positioned at the amide, fragments retaining the amino acid backbone must show a +1 Da mass shift compared to natural standards. Fragments corresponding to the acetyl group alone must remain unlabeled.
Method A: ESI-MS/MS Fragmentation (Primary Protocol)[1][2]
This method utilizes the characteristic loss of the acetyl group (as ketene) to isolate the nitrogen-containing backbone.
Fragmentation Pathway Analysis
-
Precursor Ion (
): -
Primary Fragment (Loss of Ketene):
-
N-acetylated amino acids characteristically lose the acetyl moiety as a neutral ketene molecule (
, 42.01 Da).[1] -
Reaction:
-
Natural: 192.07 - 42.01 = 150.06 (Protonated Methionine)[1][2]
-
N-Enriched: 193.07 - 42.01 = 151.06 (Protonated
N-Methionine)[1][2] -
Diagnostic: The detection of m/z 151.06 is the definitive proof that the nitrogen is part of the methionine backbone and not lost with the acetyl group.
-
-
Secondary Fragment (Immonium Ion):
Visualizing the Fragmentation Logic
Caption: Figure 1. ESI-MS/MS fragmentation pathway for N-Acetyl-L-methionine-15N.[1][2] The transition from m/z 193 to 151 via ketene loss is the primary structural validation step.
Method Comparison: MS/MS vs. Alternatives
The following table objectively compares ESI-MS/MS against NMR and Elemental Analysis (IRMS).
| Feature | ESI-MS/MS (Recommended) | IRMS (Elemental Analysis) | |
| Primary Output | Mass-to-charge ratio (m/z) of specific fragments. | Chemical shift ( | Total |
| Positional Certainty | High. Dissects the molecule to localize the isotope. | Very High. Chemical environment (amide vs amine) is distinct.[2] | None. Only gives total enrichment.[1][2] |
| Sample Requirement | Nanograms (< 10 pmol).[2] | Milligrams (> 5 mg).[2] | Micrograms (destructive).[2] |
| Throughput | High (Minutes per sample).[2] | Low (Hours per sample). | Medium. |
| Sensitivity to Impurities | High.[1][2] Can separate NAM-15N from Met-15N chromatographically.[1][2] | Low. Minor impurities (<1%) may be lost in noise.[2] | Low. Gives an average value. |
| Cost Per Analysis | Low.[1][2] | High. | Medium. |
Why MS/MS Wins for Routine Screening:
While NMR is the "gold standard" for de novo structure elucidation, MS/MS is superior for routine verification of known labeled compounds because it requires orders of magnitude less sample and can detect hydrolysis impurities (free Methionine) in the same run.
Experimental Protocol: MS/MS Validation
Objective: Verify 15N enrichment at the amide position of N-Acetyl-L-methionine.
Reagents:
Workflow:
-
Preparation: Dilute the analyte to 1 µM in the solvent.
-
Direct Infusion: Infuse into ESI source at 5-10 µL/min.
-
MS2 Fragmentation (CID):
-
Data Interpretation:
-
Observe the transition
. -
Calculation: If the peak appears at 150, the label is absent. If at 151, the label is on the backbone.
-
References
-
Zhang, P., et al. (2019).[1][4] "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry." Scientific Reports, 9, 6453.[1] [2]
- )
-
Yalcin, T., & Harrison, A. G. (1996).[1] "Ion chemistry of protonated glutamic acid derivatives." Journal of Mass Spectrometry, 31(11), 1237-1243.[1]
-
Context: Provides the found
) from N-acetylated amino acids in gas-phase fragmentation.[2]
-
-
Wishart, D.S., et al. (2022).[1] "HMDB 5.0: the Human Metabolome Database for 2022."[1] Nucleic Acids Research, 50(D1), D622–D631.[1]
-
Preston, T., & Owens, N. J. P. (1983).[1] "Interfacing an automatic elemental analyser with an isotope ratio mass spectrometer: the potential for automated total nitrogen and total 15N analysis." Analyst, 108, 971-977.[1][2]
- Context: Citations for the limitations of Elemental Analysis (IRMS)
Sources
cost-benefit analysis of N-Acetyl-L-methionine-15N vs dual-labeled 13C-15N analogs
Title: Technical Comparison Guide: N-Acetyl-L-Methionine-15N vs. Dual-Labeled (13C-15N) Analogs
Executive Summary
For researchers in metabolic tracing, proteomics, and structural biology, the choice between N-Acetyl-L-methionine-15N (NAM-15N) and its Dual-Labeled (13C-15N) analogs represents a critical decision point between cost-efficiency and data resolution.
-
The Bottom Line: Use NAM-15N for high-throughput bioavailability studies, gross protein turnover rates, and simple 2D NMR spectral fingerprinting. It offers a 40–60% cost reduction and higher solubility for mammalian cell culture supplementation.
-
The Bottom Line: Use Dual-Labeled (13C-15N) Analogs for de novo protein structure determination (NMR), precise metabolic flux analysis (MFA) involving carbon skeleton rerouting, and quantitative proteomics (SILAC) where mass shift differentiation (+6 Da vs. +1 Da) is non-negotiable.
Technical Background & Mechanism
To make an informed choice, one must understand the biological fate of these reagents. N-Acetyl-L-methionine is effectively a "prodrug" for Methionine.
-
Mechanism of Action: Upon entering the cytosol, N-Acetyl-L-methionine is deacetylated by Aminoacylase-1 (ACY1) to yield free L-Methionine.
-
The Labeling Consequence:
-
NAM-15N: Delivers a single 15N atom into the amine pool. If the methionine is transaminated, the label is lost to the general nitrogen pool (Glutamate/Glutamine). If incorporated into protein, it labels the backbone amide.
-
Dual-Labeled (13C-15N): Tracks both the nitrogen fate and the carbon skeleton. This is crucial because the methyl group of methionine (one carbon) is a major donor in the S-Adenosylmethionine (SAM) cycle. Only 13C labeling can track methylation events (epigenetics).
-
Pathway Visualization: Intracellular Fate
Figure 1: The metabolic activation pathway of N-Acetyl-L-methionine. Note that ACY1 activity is required for the label to enter the free methionine pool.
Comparative Analysis: Cost vs. Benefit
A. Financial Implications
Synthesis of 15N-labeled compounds typically involves relatively simple amination reactions using 15N-ammonium salts. In contrast, 13C incorporation requires multi-step biosynthesis or complex organic synthesis starting from 13C-glucose or 13C-methanol, driving up costs significantly.
| Feature | N-Acetyl-L-Methionine-15N | Dual-Labeled (13C-15N) Analog |
| Approx.[1][2] Cost (Per Gram) | ||
| Synthesis Complexity | Moderate (Chemical acetylation of 15N-Met) | High (Requires 13C precursors + acetylation) |
| Isotopic Purity | Typically >98% | Typically >97-99% |
| Mass Shift | +1 Da (Neutron) | +6 Da (5x13C + 1x15N) |
B. Performance in Mass Spectrometry (Proteomics)
-
NAM-15N (+1 Da):
-
Risk: In complex mixtures, the natural isotopic envelope of peptides (due to natural 13C abundance, ~1.1%) can obscure a +1 Da shift. High-resolution Orbitrap systems can resolve this, but quantification becomes difficult if the enrichment is low.
-
Verdict: Use only for pure protein analysis or high-enrichment turnover studies.
-
-
Dual-Labeled (+6 Da):
-
Benefit: Moves the labeled peptide peak completely clear of the unlabeled monoisotopic envelope.
-
Verdict: Essential for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) where accurate ratio quantification is required.
-
C. Performance in NMR Spectroscopy
-
NAM-15N:
-
Utility: Provides a 2D 1H-15N HSQC spectrum. You can see that the methionine is in the protein, and you can track its amide chemical shift changes (ligand binding).
-
Limitation: You cannot assign the backbone (connect residue i to i-1) without 13C. You cannot use Methyl-TROSY experiments (which require 13C-methyl).
-
-
Dual-Labeled:
Decision Matrix: When to Use Which?
Do not default to the most expensive label. Use this logic flow to determine the necessary reagent.
Figure 2: Strategic decision tree for isotope selection based on analytical requirements.
Experimental Protocol: Metabolic Labeling in Mammalian Cells
This protocol describes the use of NAM-15N for determining methionine incorporation rates in HEK293 cells. This method validates the bioavailability of the N-acetylated form.
Objective: Quantify the fraction of cellular proteome containing 15N-Met after 24 hours.
Materials:
-
HEK293 cells (adherent).[5]
-
Dialyzed Fetal Bovine Serum (dFBS) – Critical to remove unlabeled methionine.
-
Custom DMEM (Methionine-free).
-
N-Acetyl-L-methionine-15N (Sigma/Isotec or similar).
-
LC-MS/MS system.
Step-by-Step Workflow:
-
Depletion Phase:
-
Wash cells 2x with PBS.
-
Incubate cells in Methionine-free DMEM + 10% dFBS for 60 minutes. This depletes intracellular pools of unlabeled methionine.
-
-
Labeling Phase:
-
Prepare labeling medium: Met-free DMEM + 10% dFBS + 30 mg/L N-Acetyl-L-methionine-15N .
-
Note on Concentration: N-Acetyl-Met is transported differently than free Met. 30 mg/L is molar equivalent to standard DMEM Met concentration (~200 µM).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Harvest & Lysis:
-
Digestion:
-
Resuspend protein pellet. Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.
-
-
Analysis:
-
Run on LC-MS/MS.
-
Data Processing: Search for Methionine (+1.00 Da approx) modification. Calculate the ratio of Heavy (15N) to Light (14N) peptides.
-
Self-Validation Check:
-
Control: Run a parallel plate with standard L-Methionine (unlabeled).
-
Success Metric: If the 15N incorporation is >90%, the ACY1 enzyme is active and the N-acetyl form is bioavailable. If incorporation is <10%, the cell line may lack ACY1 expression (rare in kidney cells, common in some tumors).
References
-
Aminoacylase-1 Characterization
- Lindner, H., et al. (2008).
-
Stable Isotope Labeling in Cell Culture (SILAC)
-
Ong, S.E., et al. (2002).[8] "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics.
-
-
NMR Isotope Labeling Strategies
- Lundström, P., et al. (2009). "Isotope labeling methods for studies of protein dynamics by NMR." Journal of Biomolecular NMR.
-
Methionine Metabolism Tracing
- Radke, M., et al. (1995). "Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers.
-
N-Acetyl-L-Methionine Product Data
-
Sigma-Aldrich Product Specification: N-Acetyl-L-methionine-15N.[1]
-
Sources
- 1. N-乙酰基-L-蛋氨酸 ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-Acetyl-DL-methionine(1115-47-5) 1H NMR spectrum [chemicalbook.com]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-methionine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. N-Acetyl-L-methionine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. chempep.com [chempep.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Acetyl-L-methionine-15N
In the landscape of modern research, particularly in metabolic studies and pharmaceutical development, stable isotope-labeled compounds like N-Acetyl-L-methionine-15N are indispensable tools.[1][2] However, their integration into laboratory workflows necessitates a clear and robust understanding of all handling procedures, from receipt to disposal. This guide provides an authoritative, step-by-step protocol for the proper disposal of N-Acetyl-L-methionine-15N, ensuring the safety of personnel, compliance with regulations, and the integrity of your institution's waste management program. Our focus extends beyond mere instruction to explain the scientific rationale behind each step, empowering you to make informed safety decisions.
Part 1: Core Principles and Hazard Assessment
The foundational step in any disposal procedure is a thorough understanding of the compound . N-Acetyl-L-methionine-15N is an acetylated amino acid containing a stable, non-radioactive nitrogen-15 (¹⁵N) isotope.
Key Differentiator: Stable vs. Radioactive Isotopes A common point of confusion is the distinction between stable and radioactive isotopes. The ¹⁵N label in this compound is a stable isotope , meaning it does not undergo radioactive decay.[3] Consequently, it poses no radiological hazard, and its disposal protocol is governed solely by its chemical properties.[] This is in stark contrast to radioactive isotopes (e.g., ¹⁴C or ³H), which require specialized handling, shielding, and disposal procedures overseen by radiation safety officers.[]
Hazard Profile According to Safety Data Sheets (SDS), N-Acetyl-L-methionine is not classified as a hazardous substance.[5][6] It is typically an off-white, odorless solid with low acute toxicity.[5][7] However, as a standard laboratory chemical, prudent handling is always necessary to avoid nuisance dust inhalation or mild irritation.[8][9]
Table 1: Hazard Identification Summary for N-Acetyl-L-methionine
| Hazard Category | Classification | Key Considerations |
|---|---|---|
| GHS Classification | Not a hazardous substance or mixture[6] | While not classified, avoid generating dust.[9] |
| Acute Toxicity | No data available; not expected to be toxic[7] | Do not ingest.[5] Wash hands thoroughly after handling.[6] |
| Skin/Eye Irritation | May cause mild skin or serious eye irritation[8] | Wear appropriate Personal Protective Equipment (PPE).[8] |
| Environmental Hazard | Not classified as hazardous to the environment[5] | Do not let product enter drains or waterways.[8][10] |
| Radiological Hazard | None | The ¹⁵N isotope is stable and not radioactive.[3] |
Part 2: The Disposal Workflow: A Validated Protocol
This section outlines the procedural steps for disposing of N-Acetyl-L-methionine-15N. The workflow is designed as a self-validating system to ensure safety and compliance at each stage.
Caption: Step-by-step workflow for the disposal of N-Acetyl-L-methionine-15N.
Detailed Step-by-Step Methodology
-
Review Authoritative Documents: Before beginning, consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's chemical hygiene plan and waste disposal guidelines. Local regulations may have specific requirements.[11]
-
Don Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8] The causality is clear: PPE is the primary barrier to prevent accidental contact with skin and eyes.[9]
-
Identify the Correct Waste Stream: This is the most critical step. N-Acetyl-L-methionine-15N should be disposed of as non-hazardous solid chemical waste .
-
Causality: Segregating waste is paramount for safety and cost-effectiveness. Mixing a non-hazardous chemical with a hazardous waste stream (e.g., halogenated solvents) contaminates the entire container, requiring it all to be treated as hazardous waste, which is environmentally burdensome and expensive.[12]
-
-
Contain and Label the Waste:
-
Place the waste material into a durable, sealable container (e.g., a wide-mouth plastic jar with a screw-top lid).[7]
-
The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "N-Acetyl-L-methionine-15N"
-
The words "Non-Hazardous Waste"
-
The date of accumulation
-
-
Causality: Proper labeling is a critical safety communication tool.[13] It informs everyone who handles the container, from lab colleagues to environmental health and safety (EHS) personnel, of its contents and low-risk nature.
-
-
Update Laboratory Records: Document the disposal in your laboratory's chemical inventory system. This ensures an accurate record of the chemical's lifecycle, which is essential for regulatory compliance and good laboratory practice.
-
Transfer for Pickup: Securely close the waste container and move it to your laboratory or facility's designated waste accumulation area for routine pickup by EHS or a certified waste contractor. Use a cart for transporting chemicals, even for short distances.[12]
By following this structured approach, you ensure that the disposal of N-Acetyl-L-methionine-15N is handled safely, efficiently, and in full compliance with established safety standards.
References
-
Safety Data Sheet for N-Acetyl-L-methionine. Metascientific. [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
How To: Lab Waste. LabXchange (YouTube). [Link]
-
Isotope Labeling Services and Capabilities. RTI International. [Link]
-
Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]
-
A Comprehensive Guide to the Stable Isotope Labeled Compounds Market. Precedence Research. [Link]
-
Stable isotope labelled compounds for research and analysis. Qmx Laboratories. [Link]
-
Hazardous Waste Management Safety Video. UCEN Environmental Health and Safety (YouTube). [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. polarismarketresearch.com [polarismarketresearch.com]
- 2. qmx.com [qmx.com]
- 3. moravek.com [moravek.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. N-Acetyl-L-methionine - Safety Data Sheet [chemicalbook.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
